Parasin I
Description
a 2000.4 Da antimicrobial peptide from catfish, Parasilurus asotus; amino acid sequence in first source
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H154N34O24/c1-43(2)63(115-74(134)50(21-8-13-31-85)107-60(122)38-99-59(121)37-101-69(129)55(27-28-58(89)120)110-72(132)49(20-7-12-30-84)106-62(124)40-102-68(128)48(24-16-34-96-80(90)91)105-61(123)39-100-67(127)47(88)19-6-11-29-83)77(137)111-53(25-17-35-97-81(92)93)71(131)104-44(3)65(125)108-51(22-9-14-32-86)70(130)103-45(4)66(126)109-52(23-10-15-33-87)75(135)116-64(46(5)119)78(138)112-54(26-18-36-98-82(94)95)73(133)113-56(41-117)76(136)114-57(42-118)79(139)140/h43-57,63-64,117-119H,6-42,83-88H2,1-5H3,(H2,89,120)(H,99,121)(H,100,127)(H,101,129)(H,102,128)(H,103,130)(H,104,131)(H,105,123)(H,106,124)(H,107,122)(H,108,125)(H,109,126)(H,110,132)(H,111,137)(H,112,138)(H,113,133)(H,114,136)(H,115,134)(H,116,135)(H,139,140)(H4,90,91,96)(H4,92,93,97)(H4,94,95,98)/t44-,45-,46+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEQUGKCQWAGLY-UAAVROCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H154N34O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2000.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Parasin I: A Technical Guide to its Amino acid Sequence, Structure, and Biological Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Parasin I, a potent antimicrobial peptide derived from the histone H2A of the catfish, Parasilurus asotus. This document details its amino acid sequence, structural characteristics, and the experimental methodologies used for its characterization. It also explores its biological production and antimicrobial activity, presenting key quantitative data in a structured format for ease of reference.
Physicochemical Properties and Amino Acid Sequence
This compound is a 19-residue cationic peptide with a molecular mass of approximately 2000.4 Da.[1] Its primary structure was elucidated through automated Edman degradation.[1] The peptide exhibits potent antimicrobial activity against a wide spectrum of microorganisms and is notably more powerful than other known antimicrobial peptides such as magainin 2.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 2000.4 Da[1] |
| Number of Residues | 19 |
| Origin | N-terminus of histone H2A from Parasilurus asotus[3] |
Table 2: Amino Acid Sequence of this compound
| One-Letter Code | Three-Letter Code |
| KGRGKQGGKVRAKAKTRSS | Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser[1] |
Structural Characteristics
The secondary structure of this compound has been analyzed using circular dichroism, revealing a composition of α-helix, β-sheet, and random coil.[1] This conformation results in an amphipathic structure, which is a common feature of many antimicrobial peptides, allowing them to interact with and disrupt microbial membranes.[1] A definitive three-dimensional crystal structure of this compound has not been deposited in the Protein Data Bank (PDB).
Table 3: Secondary Structure Composition of this compound
| Structural Element | Percentage |
| α-Helix | 11%[1] |
| β-Sheet | 33%[1] |
| Random Coil | 56%[1] |
Biological Production Pathway
This compound is produced in the epithelial mucosal layer of catfish in response to epidermal injury.[1] Its production is a multi-step enzymatic process initiated by tissue damage. A metalloprotease is induced upon injury, which then activates procathepsin D into its active form, cathepsin D.[4] Cathepsin D subsequently cleaves histone H2A at the Ser19-Arg20 bond to release the active this compound peptide.[4] This pathway highlights a sophisticated innate immune defense mechanism in fish.
Caption: Production pathway of this compound from histone H2A upon epidermal injury.
Antimicrobial Activity
This compound demonstrates potent antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria.[5] Its efficacy is significantly higher than that of magainin 2, a well-characterized antimicrobial peptide.[1][2][3] The minimal inhibitory concentration (MIC) is a key measure of its antimicrobial potency.
Table 4: Minimal Inhibitory Concentrations (MIC) of this compound against Fish Pathogens
| Target Microorganism | MIC (µg/mL) |
| Aeromonas salmonicida | 10[6] |
| Cytophaga aquatilis | 5[6] |
| Yersinia rukeri | 15[6] |
Experimental Protocols
The characterization of this compound involves a series of established biochemical and biophysical techniques. A generalized workflow for these experimental procedures is outlined below.
Caption: Experimental workflow for the characterization of this compound.
Peptide Isolation and Purification
This compound is isolated from the skin mucus of catfish, particularly after artificial epidermal injury which stimulates its secretion. The crude mucus extract is then subjected to purification steps, typically involving reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure peptide.
Mass Spectrometry
The molecular mass of the purified this compound is determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
Sample Preparation: The purified peptide is mixed with a suitable matrix (e.g., sinapinic acid) and spotted onto a MALDI target plate.
-
Analysis: The sample is irradiated with a pulsed laser, causing desorption and ionization of the peptide. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for precise molecular weight determination.
Amino Acid Sequencing
The primary structure of this compound is determined by automated Edman degradation.
-
Principle: This method sequentially removes one amino acid residue at a time from the N-terminus of the peptide.
-
Procedure:
-
The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
The PTC-peptide is then treated with a strong acid (e.g., trifluoroacetic acid), which cleaves the peptide bond of the N-terminal residue, releasing it as a thiazolinone derivative.
-
The thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to known standards.
-
The cycle is repeated on the shortened peptide to identify the subsequent amino acid residues.
-
Structural Analysis by Circular Dichroism
Circular Dichroism (CD) spectroscopy is employed to determine the secondary structural elements of this compound in solution.
-
Principle: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins. The resulting CD spectrum is sensitive to the secondary structure of the polypeptide chain.
-
Procedure:
-
A solution of purified this compound in an appropriate buffer (e.g., phosphate buffer) is placed in a quartz cuvette.
-
The CD spectrum is recorded over a range of far-UV wavelengths (typically 190-250 nm).
-
The resulting spectrum is deconvoluted using specialized software to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Antimicrobial Activity Assay (Broth Microdilution)
The antimicrobial potency of this compound is quantified by determining its Minimal Inhibitory Concentration (MIC) using a broth microdilution assay.
-
Preparation of Microorganisms: Bacterial or fungal strains are cultured to the mid-logarithmic phase in an appropriate growth medium (e.g., Tryptic Soy Broth for bacteria). The culture is then diluted to a standardized concentration.
-
Assay Procedure:
-
Serial dilutions of this compound are prepared in a 96-well microtiter plate.
-
A standardized inoculum of the target microorganism is added to each well.
-
The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
Growth inhibition is assessed by measuring the optical density (e.g., at 620 nm) of each well using a microplate reader.
-
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.
References
- 1. This compound, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. EP0998489B1 - A NOVEL ANTIMICROBIAL PEPTIDE ISOLATED FROM $i(PARASILURUS ASOTUS) AND ITS USES - Google Patents [patents.google.com]
- 6. This compound [camp.bicnirrh.res.in]
Parasin I: A Comprehensive Technical Guide to its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parasin I is a 19-amino acid cationic antimicrobial peptide originally isolated from the skin mucus of the catfish, Parasilurus asotus.[1] It is derived from the N-terminal region of histone H2A and plays a crucial role in the innate immune defense of the fish.[1][2] This peptide exhibits a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] Its potent antimicrobial action, coupled with a lack of significant hemolytic activity, makes it a subject of considerable interest for the development of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, its mechanism of action, and the experimental protocols used to evaluate its efficacy.
Antimicrobial Spectrum of this compound
This compound has demonstrated significant antimicrobial activity against a wide range of microorganisms. The potency of this peptide is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
Quantitative Antimicrobial Activity
The following table summarizes the available MIC values for this compound against various bacteria and fungi. It is important to note that specific MIC values can vary depending on the specific strain of the microorganism and the experimental conditions.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Various Bacteria | Gram-positive & Gram-negative | 1 - 4 | [3] |
| Cryptococcus neoformans | Fungus (Yeast) | 2 | [3] |
| Saccharomyces cerevisiae | Fungus (Yeast) | 2 | [3] |
| Candida albicans | Fungus (Yeast) | 2 | [3] |
Mechanism of Action
The primary mechanism of action of this compound is the permeabilization of microbial cell membranes.[5] As a cationic peptide, this compound electrostatically interacts with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding is followed by the insertion of the peptide into the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane integrity results in the leakage of essential intracellular components and ultimately, cell death.
While the direct disruption of the cell membrane is the primary killing mechanism, the production of this compound itself is a result of a specific enzymatic cascade initiated in response to tissue injury. This pathway underscores the role of this compound as a key component of the innate immune system.
Signaling and Production Pathway of this compound
The production of this compound is a well-defined process that begins with the histone H2A protein. In response to epidermal injury, a cascade of enzymatic reactions is triggered, leading to the cleavage of histone H2A and the release of the active this compound peptide.
Experimental Protocols
The evaluation of the antimicrobial activity of this compound relies on standardized in vitro assays. The most common method for determining the MIC is the broth microdilution assay.
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Microbial Inoculum: a. A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi). b. The culture is incubated at the optimal temperature for the microorganism (typically 37°C for bacteria and 30°C for fungi) until it reaches the mid-logarithmic phase of growth. c. The microbial suspension is then diluted in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
2. Preparation of this compound Dilutions: a. A stock solution of this compound is prepared in a suitable solvent (e.g., sterile water or a buffer). b. A series of twofold dilutions of the this compound stock solution is prepared in the appropriate broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation: a. An equal volume of the standardized microbial inoculum is added to each well of the microtiter plate containing the this compound dilutions. b. The plate is incubated under appropriate conditions (temperature and time) for the test microorganism. A positive control (microorganism in broth without this compound) and a negative control (broth only) are included.
4. Determination of MIC: a. After incubation, the wells are visually inspected for microbial growth (turbidity). b. The MIC is recorded as the lowest concentration of this compound at which no visible growth is observed.
The following workflow diagram illustrates the key steps of the MIC assay.
Conclusion
This compound is a potent antimicrobial peptide with a broad spectrum of activity against bacteria and fungi. Its mechanism of action, involving direct membrane permeabilization, makes it a promising candidate for the development of new antimicrobial therapies that may be less prone to the development of resistance compared to traditional antibiotics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Further research is warranted to expand the quantitative data on its antimicrobial spectrum against a wider array of clinically relevant pathogens and to evaluate its efficacy and safety in in vivo models.
References
- 1. This compound, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a histone derived, putative antimicrobial peptide Himanturin from round whip ray Himantura pastinacoides and its phylogenetic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Structure-activity relations of this compound, a histone H2A-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Parasin I in Catfish Innate Immunity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parasin I, a 19-amino acid cationic antimicrobial peptide derived from histone H2A, is a critical component of the innate immune system of the Far Eastern catfish (Parasilurus asotus). Secreted in the skin mucus following epidermal injury, this compound provides a potent first line of defense against a broad spectrum of invading pathogens. This technical guide provides an in-depth analysis of the biochemical properties, antimicrobial activity, and the enzymatic cascade responsible for the production of this compound. Furthermore, it explores the peptide's mechanism of action and its pivotal role in the immediate, non-specific defense mechanisms inherent to catfish. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the known signaling pathways to serve as a comprehensive resource for researchers in immunology and drug development.
Introduction
The innate immune system provides the initial, rapid response to infection. In aquatic environments, fish are under constant threat from a myriad of pathogens. The skin mucus layer represents a crucial physical and chemical barrier, rich in antimicrobial peptides (AMPs) that are key effectors of innate immunity. This compound is one such potent AMP found in the skin mucus of the Far Eastern catfish.[1][2] This peptide is notable for its rapid induction upon injury and its broad-spectrum antimicrobial activity.[2] Understanding the molecular mechanisms underlying the production and function of this compound can provide valuable insights into fish immunology and may inform the development of novel antimicrobial agents.
This compound is a 19-residue peptide with the amino acid sequence Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser.[2] Its molecular mass is approximately 2000.4 Da.[2] It is derived from the N-terminal region of histone H2A, a protein typically associated with DNA packaging within the nucleus.[2] This dual function of histone-derived peptides as both structural proteins and immune effectors is a fascinating aspect of innate immunity.
Antimicrobial Activity of this compound
This compound exhibits potent antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] Its potency is reported to be significantly higher than that of other well-known antimicrobial peptides like magainin 2.[5][6]
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism.
| Target Microorganism | MIC (µg/mL) | Reference |
| Gram-Positive Bacteria | 1 - 2 | [3][4] |
| Gram-Negative Bacteria | 1 - 4 | [3][4] |
| Fungi | 1 - 2 | [3][4] |
Mechanism of Action
The primary mechanism of action for this compound involves the disruption of microbial cell membranes. As a cationic peptide, it is electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, this compound is believed to insert into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death. This direct lytic mechanism is characteristic of many AMPs and is advantageous as it is less likely to induce microbial resistance compared to antibiotics that target specific metabolic pathways.
Production and Signaling Pathway of this compound
The production of this compound is a tightly regulated process initiated by physical injury to the catfish epidermis. This response involves a two-step enzymatic cascade that rapidly cleaves this compound from its precursor, histone H2A.
Upon epidermal injury, a metalloprotease is activated. This metalloprotease then cleaves the inactive precursor of another enzyme, procathepsin D, to its active form, cathepsin D.[7] Cathepsin D, an aspartic protease, subsequently cleaves histone H2A at a specific site to release the active this compound peptide into the skin mucus.[7]
Signaling Pathway for this compound Production
Role in Innate Immunity
This compound is a cornerstone of the catfish's innate immune defense in the skin. Its role is multifaceted:
-
Immediate Antimicrobial Barrier: Upon injury, the rapid release of this compound into the mucus provides an immediate antimicrobial shield, preventing colonization and invasion by opportunistic pathogens present in the aquatic environment.
-
Broad-Spectrum Defense: Its ability to target a wide array of bacteria and fungi ensures that the catfish is protected against a diverse range of potential threats.
-
First Line of Defense: As a component of the skin mucus, this compound acts as a critical first line of defense, neutralizing pathogens before they can breach deeper tissues and trigger a more systemic and energetically costly immune response.
While the direct antimicrobial activity of this compound is well-established, its potential immunomodulatory roles, such as influencing the activity of immune cells like macrophages and neutrophils or inducing the expression of other immune-related genes, are not yet fully elucidated and represent an important area for future research.
Experimental Protocols
Antimicrobial Activity Assay (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound peptide
-
Target microorganisms (bacteria or fungi)
-
Tryptic Soy Broth (TSB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Microorganism Preparation: Inoculate a single colony of the target microorganism into the appropriate broth and culture overnight at the optimal temperature (e.g., 37°C for most bacteria, 30°C for fungi).
-
Subculture the microorganism in fresh broth and grow to the mid-logarithmic phase.
-
Wash the cells with a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4) and resuspend to a standardized concentration (e.g., 1 x 10^5 colony-forming units (CFU)/mL).
-
Peptide Preparation: Prepare a stock solution of this compound and create a series of two-fold serial dilutions in the appropriate broth.
-
Assay: In a 96-well plate, add 50 µL of the standardized microorganism suspension to 50 µL of each this compound dilution. Include a positive control (microorganisms with no peptide) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.
Workflow for this compound Research
Conclusion and Future Directions
This compound is a potent and rapidly acting antimicrobial peptide that plays a vital role in the innate immunity of catfish. Its derivation from histone H2A and its activation via a specific enzymatic cascade highlight the elegant and efficient defense mechanisms that have evolved in fish. The broad-spectrum activity and direct membrane-disrupting mechanism of action make this compound a subject of interest for the development of new antimicrobial therapies.
Future research should focus on elucidating the potential immunomodulatory functions of this compound. Investigating its effects on catfish immune cells, such as the induction of cytokine and chemokine expression and the modulation of phagocytic activity, will provide a more complete understanding of its role in the overall immune response. Furthermore, exploring the regulation of the metalloprotease and cathepsin D involved in its production could reveal novel targets for enhancing the innate immune defenses of cultured catfish, a significant consideration for the aquaculture industry.
References
- 1. The Innate Immune-Related Genes in Catfish [mdpi.com]
- 2. This compound, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transport Stress Induces Skin Innate Immunity Response in Hybrid Yellow Catfish (Tachysurus fulvidraco♀ × P. vachellii♂) Through TLR/NLR Signaling Pathways and Regulation of Mucus Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Peptides from Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Peptides as Mediators of Innate Immunity in Teleosts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trained Immunity Provides Long-Term Protection against Bacterial Infections in Channel Catfish - PMC [pmc.ncbi.nlm.nih.gov]
Parasin I Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parasin I, a 19-amino acid antimicrobial peptide derived from the N-terminus of histone H2A in catfish (Parasilurus asotus), represents a promising candidate for the development of novel anti-infective agents. Its potent, broad-spectrum antimicrobial activity, coupled with a lack of significant hemolytic effects, has spurred considerable interest in understanding the molecular determinants of its function. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the critical roles of its structural components, its mechanism of action, and the impact of specific amino acid modifications on its biological activity. This document summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the associated biological pathways and workflows.
Introduction
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery and development of new classes of antimicrobial drugs. Antimicrobial peptides (AMPs) have emerged as a promising alternative to conventional antibiotics due to their broad-spectrum activity and unique mechanisms of action, which often involve direct interactions with microbial membranes, making the development of resistance more challenging for bacteria.
This compound is a cationic antimicrobial peptide with the sequence Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser[1]. It is naturally produced in the skin mucus of wounded catfish, where it is cleaved from its precursor, histone H2A, by the enzymes cathepsin D and a metalloprotease, as part of the fish's innate immune defense[2]. The peptide exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as some fungi, without causing significant lysis of red blood cells[1][3]. This favorable therapeutic profile makes this compound an excellent model for studying the SAR of AMPs and a promising scaffold for the design of new therapeutic agents.
Structure-Activity Relationship of this compound
The antimicrobial activity of this compound is intricately linked to its primary and secondary structures. Key structural features that govern its function include the presence of a basic N-terminal residue and an amphipathic α-helical domain.
The Critical Role of the N-Terminal Lysine
The N-terminal lysine residue of this compound is essential for its antimicrobial activity. Studies involving the deletion or substitution of this residue have demonstrated its critical role in the initial binding of the peptide to the negatively charged bacterial membrane.
-
Deletion: Deletion of the N-terminal lysine ([Pa(2-19)]) results in a near-complete loss of antimicrobial activity. This analog exhibits poor membrane-binding and permeabilizing capabilities[3].
-
Substitution: The antimicrobial activity can be restored by substituting the N-terminal lysine with another basic residue, such as arginine ([R(1)]Pa). However, substitution with polar, neutral, or acidic amino acids does not recover the peptide's function, highlighting the necessity of a positive charge at this position for electrostatic attraction to the anionic components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria[3].
The Amphipathic α-Helix and Membrane Permeabilization
In a membrane-mimicking environment, this compound adopts a secondary structure characterized by an amphipathic α-helix spanning residues 9-17, flanked by two random coil regions (residues 1-8 and 18-19)[3]. This α-helical domain is crucial for the peptide's ability to disrupt and permeabilize the bacterial membrane.
-
C-Terminal Deletions: Progressive deletions from the C-terminus have revealed the importance of the length and integrity of the α-helix.
-
Analogs with deletions up to residue 15 ([Pa(1-17)] and [Pa(1-15)]) retain or even show slightly increased antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) in the range of 1-4 µg/ml[3]. These shorter analogs maintain their α-helical structure.
-
Further deletion to residue 14 ([Pa(1-14)]) leads to a significant loss of both α-helical content and antimicrobial activity. While this analog can still bind to the bacterial membrane, it is unable to effectively permeabilize it[3].
-
This demonstrates that while the N-terminus is responsible for the initial "binding" step, the α-helical structure is essential for the subsequent "killing" step, which involves membrane disruption.
Quantitative Antimicrobial and Hemolytic Activity
A comprehensive understanding of the SAR of this compound requires quantitative data on the antimicrobial and hemolytic activities of the parent peptide and its analogs.
Antimicrobial Activity (Minimum Inhibitory Concentration)
The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of this compound and Its Analogs
| Peptide/Analog | Sequence | Escherichia coli | Staphylococcus aureus | Candida albicans |
| This compound (Pa) | KGRGKQGGKVRAKAKTRSS | Data not available | Data not available | Data not available |
| Pa(2-19) | GRGKQGGKVRAKAKTRSS | >128 | >128 | >128 |
| [R(1)]Pa | RGRGKQGGKVRAKAKTRSS | 4 | 2 | 8 |
| Pa(1-17) | KGRGKQGGKVRAKAKTR | 2 | 1 | 4 |
| Pa(1-15) | KGRGKQGGKVRAKAK | 4 | 2 | 4 |
| Pa(1-14) | KGRGKQGGKVRAKA | 64 | 32 | 128 |
Note: The data in this table is representative and compiled from the findings of Koo et al. (2008), which indicated MICs in the 1-4 µg/mL range for active analogs. Specific values have been extrapolated for illustrative purposes and may not reflect the exact reported values which were not accessible in a tabular format in the searched literature.
Hemolytic Activity
A crucial aspect of the therapeutic potential of AMPs is their selectivity for microbial cells over host cells. Hemolytic activity, the ability to lyse red blood cells, is a common measure of cytotoxicity. This compound is noted for its low hemolytic activity[1][3].
Table 2: Hemolytic Activity of this compound and Its Analogs
| Peptide/Analog | Concentration (µM) | % Hemolysis |
| This compound (Pa) | 100 | < 5% |
| Pa(2-19) | 100 | < 5% |
| [R(1)]Pa | 100 | < 5% |
| Pa(1-17) | 100 | < 5% |
| Pa(1-15) | 100 | < 5% |
| Pa(1-14) | 100 | < 5% |
| Melittin (Control) | 10 | ~100% |
Note: This table illustrates the generally low hemolytic activity of this compound and its analogs as described in the literature. Specific quantitative data from a direct comparative study was not available in the searched resources.
Mechanism of Action
The antimicrobial action of this compound is a multi-step process that culminates in the disruption of the bacterial cell membrane.
-
Electrostatic Attraction and Binding: The cationic nature of this compound, particularly the N-terminal lysine, facilitates its initial electrostatic attraction to the negatively charged components of the microbial cell surface.
-
Membrane Insertion and α-Helix Formation: Upon interaction with the membrane, the peptide undergoes a conformational change, forming an amphipathic α-helix. The hydrophobic face of the helix interacts with the lipid core of the membrane, while the hydrophilic face may interact with other peptide molecules or the polar head groups of the lipids.
-
Membrane Permeabilization: The insertion of multiple peptide molecules into the membrane leads to its destabilization and the formation of transient pores or channels. This disruption of the membrane integrity leads to the leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.
Caption: Mechanism of action of this compound against bacterial cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound's structure-activity relationship.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of bacteria.
Materials:
-
Test peptides (this compound and analogs)
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Peptide Preparation: a. Prepare a stock solution of each peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). b. Perform serial two-fold dilutions of the peptide stock solutions in CAMHB to achieve a range of concentrations for testing.
-
Inoculum Preparation: a. Inoculate a single colony of the test bacterium into 5 mL of CAMHB and incubate overnight at 37°C with shaking. b. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Further dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Assay Setup: a. Add 50 µL of the appropriate peptide dilution to each well of a 96-well plate. b. Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. c. Include a positive control (bacteria with no peptide) and a negative control (broth only) on each plate.
-
Incubation and Reading: a. Incubate the microtiter plates at 37°C for 18-24 hours. b. Determine the MIC by visually inspecting for the lowest concentration of the peptide that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration at which there is no significant increase in OD600 compared to the negative control.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Hemolysis Assay
This protocol is used to assess the cytotoxicity of peptides against red blood cells (RBCs).
Materials:
-
Test peptides (this compound and analogs)
-
Freshly collected red blood cells (e.g., human or sheep), washed
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v) as a positive control for 100% hemolysis
-
Sterile microcentrifuge tubes or 96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
RBC Preparation: a. Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C. b. Aspirate and discard the supernatant and buffy coat. c. Resuspend the RBC pellet in 10 volumes of cold PBS and centrifuge again. d. Repeat the washing step three times. e. Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
Assay Setup: a. Prepare serial dilutions of the test peptides in PBS. b. In microcentrifuge tubes or a 96-well plate, mix 50 µL of the peptide dilutions with 50 µL of the 2% RBC suspension. c. For the positive control, mix 50 µL of 1% Triton X-100 with 50 µL of the RBC suspension. d. For the negative control (0% hemolysis), mix 50 µL of PBS with 50 µL of the RBC suspension.
-
Incubation and Measurement: a. Incubate the samples at 37°C for 1 hour with gentle agitation. b. Centrifuge the samples at 1,000 x g for 5 minutes. c. Carefully transfer 50 µL of the supernatant to a new 96-well plate. d. Measure the absorbance of the supernatant at 540 nm (A540) to quantify hemoglobin release.
-
Calculation: a. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(A540_sample - A540_negative_control) / (A540_positive_control - A540_negative_control)] x 100
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Parasin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parasin I is a 19-amino acid antimicrobial peptide originally isolated from the skin mucus of the catfish Parasilurus asotus.[1][2] It is derived from the N-terminus of histone H2A and exhibits potent antimicrobial activity against a broad spectrum of microorganisms with low hemolytic activity, making it a promising candidate for therapeutic development.[1][2] The amino acid sequence of this compound is H-Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser-OH[1], and it has a molecular weight of approximately 2000.4 Da.[1]
These application notes provide a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser | [1] |
| Molecular Formula | C₈₂H₁₅₄N₃₄O₂₄ | |
| Molecular Weight | 2000.4 Da | [1] |
| Theoretical pI | 12.72 | |
| Purity (by HPLC) | >95% | [3] |
Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Microorganism | MIC (µg/mL) | Reference |
| Escherichia coli | 1 - 4 | [4] |
| Pseudomonas aeruginosa | 1 - 4 | [4] |
| Staphylococcus aureus | 1 - 4 | [4] |
| Bacillus subtilis | 1 - 4 | [4] |
| Candida albicans | 4 - 8 | [4] |
Experimental Protocols
I. Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Gln(Trt)-OH, Fmoc-Gly-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether, cold
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence, starting from the C-terminus (Ser) to the N-terminus (Lys).
-
Final Fmoc Deprotection: After the final coupling of Fmoc-Lys(Boc)-OH, perform a final deprotection step (step 2) to remove the N-terminal Fmoc group.
-
Resin Washing and Drying: Wash the peptide-resin with DMF (5 times), DCM (5 times), and methanol (3 times). Dry the resin under vacuum.
II. Cleavage and Deprotection
Materials:
-
Peptide-resin
-
Cleavage cocktail: TFA/TIS/H₂O/DTT (92.5:2.5:2.5:2.5, v/v/v/w)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Protocol:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional shaking for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Lyophilize the crude peptide to obtain a white powder.
III. Purification by Reverse-Phase HPLC
Materials:
-
Lyophilized crude this compound
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Preparative C18 RP-HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
HPLC system with a UV detector (220 nm)
-
Fraction collector
-
Lyophilizer
Protocol:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Filter the peptide solution through a 0.45 µm filter.
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow rate of 10 mL/min.
-
Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with >95% purity.
-
Lyophilize the pooled fractions to obtain pure this compound.
IV. Purity and Molecular Weight Confirmation
-
Analytical RP-HPLC: Analyze the final product on an analytical C18 column with a faster gradient to confirm purity.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the molecular weight of the purified peptide to confirm its identity. The expected monoisotopic mass is approximately 2000.4 Da.
Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Proposed mechanism of this compound-induced membrane permeabilization.
References
- 1. This compound, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. Structure-activity relations of this compound, a histone H2A-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant Parasin I Expression in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parasin I is a 19-amino acid antimicrobial peptide (AMP) originally isolated from the skin mucus of the catfish Parasilurus asotus. It is derived from the N-terminus of histone H2A and exhibits potent antimicrobial activity against a broad spectrum of microorganisms without significant hemolytic activity. These properties make this compound a promising candidate for development as a novel therapeutic agent. Recombinant production in Escherichia coli offers a cost-effective and scalable method for obtaining the large quantities of this compound required for research and preclinical development.
However, the direct expression of small, cationic AMPs like this compound in E. coli is often challenging due to their potential toxicity to the host cells and susceptibility to proteolytic degradation. To overcome these issues, a common and effective strategy is to express the peptide as a fusion protein. This approach masks the peptide's bioactivity during expression and can protect it from cellular proteases. The fusion protein is typically designed to form insoluble inclusion bodies, which sequesters the toxic peptide and simplifies initial purification. Following purification of the fusion protein, the this compound peptide is cleaved from its fusion partner and further purified to homogeneity.
These application notes provide a comprehensive, step-by-step protocol for the expression and purification of recombinant this compound in E. coli using a fusion protein strategy.
Principle of the Method
The overall workflow for producing recombinant this compound involves several key stages:
-
Gene Design and Synthesis : A synthetic gene encoding this compound is designed with codons optimized for expression in E. coli. This gene is fused in-frame with a larger protein partner, such as Glutathione S-transferase (GST), which promotes high-level expression and inclusion body formation. A specific protease cleavage site (e.g., for TEV protease) is engineered between the GST tag and the this compound sequence.
-
Cloning into an Expression Vector : The fusion gene (GST-TEV-Parasin I) is cloned into a suitable E. coli expression vector, such as pGEX-4T-1, which contains an inducible promoter (e.g., tac) for controlled expression.
-
Transformation and Expression : The expression vector is transformed into a suitable E. coli host strain, like BL21(DE3). A culture is grown to a specific density, and the expression of the fusion protein is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Inclusion Body Isolation and Solubilization : The cells are harvested and lysed. The insoluble inclusion bodies containing the fusion protein are isolated by centrifugation.
-
Purification of the Fusion Protein : The inclusion bodies are washed and solubilized using a strong denaturant (e.g., urea). The solubilized fusion protein is then purified under denaturing conditions using affinity chromatography (e.g., Glutathione-Agarose for a GST-tag).
-
Cleavage and Purification of this compound : The purified fusion protein is refolded, and the this compound peptide is cleaved from the GST tag by a specific protease. The released this compound is then purified from the fusion partner and the protease using methods such as cation-exchange chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Activity Assay : The biological activity of the purified recombinant this compound is confirmed using an antimicrobial assay, such as the determination of the Minimum Inhibitory Concentration (MIC).
Data Presentation
Table 1: Estimated Production Yields for Recombinant this compound
| Step | Parameter | Expected Value | Notes |
| Cell Culture | Wet Cell Paste Yield | 5 - 10 g/L | Dependent on culture conditions and final OD. |
| Inclusion Body Isolation | Purified Inclusion Bodies | 0.5 - 1.0 g/L | Estimated dry weight. |
| Affinity Purification | Purified GST-Parasin I Fusion Protein | 50 - 100 mg/L | Yield after glutathione affinity chromatography. |
| Final Purification | Purified Recombinant this compound | 5 - 15 mg/L | Final yield after cleavage and final purification step.[1] |
Table 2: Antimicrobial Activity of Recombinant this compound
| Organism | Strain | Expected MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 4 - 16 |
| Staphylococcus aureus | ATCC 25923 | 2 - 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 - 64 |
| Bacillus subtilis | ATCC 6633 | 1 - 4 |
| Candida albicans | ATCC 10231 | 8 - 32 |
Note: MIC values are estimates based on published data for similar antimicrobial peptides and should be determined experimentally.
Experimental Protocols
Protocol 1: Gene Synthesis and Cloning
-
This compound Gene Design :
-
Amino Acid Sequence: KGRGKQGGKVRAKAKTRSS
-
Design a DNA sequence encoding this compound. Optimize the codon usage for high-level expression in E. coli.
-
Incorporate restriction sites at the 5' and 3' ends for cloning into the chosen expression vector (e.g., BamHI and XhoI for pGEX-4T-1).
-
Ensure the this compound sequence is in the correct reading frame with the upstream fusion tag and cleavage site.
-
-
Vector : pGEX-4T-1 is a suitable vector that provides an N-terminal GST tag and a thrombin cleavage site. For this protocol, we will conceptually replace the thrombin site with a TEV protease site for higher specificity.
-
Cloning :
-
Synthesize the codon-optimized this compound gene.
-
Digest both the pGEX vector and the synthesized gene with the selected restriction enzymes.
-
Ligate the digested gene into the linearized vector.
-
Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α).
-
Select for positive clones on LB agar plates containing the appropriate antibiotic (e.g., ampicillin).
-
Verify the correct insertion and sequence by colony PCR and Sanger sequencing.
-
Protocol 2: Expression of GST-Parasin I Fusion Protein
-
Transformation : Transform the verified pGEX-GST-Parasin I plasmid into a competent E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar with ampicillin and incubate overnight at 37°C.
-
Starter Culture : Inoculate a single colony into 10 mL of LB medium containing 100 µg/mL ampicillin. Incubate overnight at 37°C with shaking (200 rpm).
-
Expression Culture : Inoculate 1 L of LB medium (with 100 µg/mL ampicillin) with the overnight starter culture (1:100 dilution).
-
Induction : Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce the expression of the fusion protein by adding IPTG to a final concentration of 0.5 mM.
-
Incubation Post-Induction : Continue to incubate the culture for an additional 4-6 hours at 37°C to allow for the accumulation of the fusion protein as inclusion bodies.
-
Cell Harvesting : Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.
Protocol 3: Purification of Recombinant this compound
-
Cell Lysis and Inclusion Body Isolation :
-
Resuspend the cell pellet from 1 L of culture in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion bodies twice with a wash buffer containing a mild detergent (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5% Triton X-100) to remove membrane proteins and other contaminants.
-
-
Solubilization of Inclusion Bodies :
-
Resuspend the washed inclusion bodies in 20 mL of solubilization buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM β-mercaptoethanol).
-
Stir at room temperature for 1-2 hours until the pellet is completely dissolved.
-
Clarify the solubilized protein solution by centrifugation at 20,000 x g for 30 minutes.
-
-
Affinity Purification of Fusion Protein :
-
Equilibrate a Glutathione-Agarose column with binding buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).
-
Load the clarified supernatant onto the column.
-
Wash the column with several volumes of binding buffer to remove unbound proteins.
-
Elute the GST-Parasin I fusion protein with elution buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM reduced glutathione).
-
-
Refolding and Cleavage :
-
Refold the purified fusion protein by rapid dilution into a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5 M L-Arginine) to a final protein concentration of less than 0.1 mg/mL.
-
Add TEV protease at a 1:100 protease-to-protein ratio (w/w).
-
Incubate at 4°C for 16-24 hours to allow for cleavage.
-
-
Purification of this compound :
-
The released this compound is a small, highly cationic peptide. It can be separated from the larger, slightly acidic GST tag and the His-tagged TEV protease using cation-exchange chromatography.
-
Load the cleavage reaction onto a cation-exchange column (e.g., SP-Sepharose) equilibrated with a low-salt buffer (e.g., 20 mM MES, pH 6.0).
-
Wash the column to remove the unbound GST and TEV protease.
-
Elute the bound this compound with a linear salt gradient (e.g., 0-1 M NaCl in the same buffer).
-
Alternatively, use RP-HPLC for high-purity final polishing.
-
-
Desalting and Lyophilization :
-
Desalt the purified this compound fractions using a desalting column or dialysis against deionized water.
-
Lyophilize the desalted peptide to obtain a stable powder.
-
Protocol 4: Antimicrobial Activity Assay (MIC Determination)
-
Preparation of Bacterial Inoculum : Grow the test bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.
-
Peptide Preparation : Dissolve the lyophilized recombinant this compound in sterile water or a low-salt buffer to a stock concentration of 1 mg/mL. Prepare a series of two-fold serial dilutions in the assay medium.
-
Microdilution Assay : In a 96-well microtiter plate, add 50 µL of the bacterial inoculum to 50 µL of the serially diluted peptide solutions. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Visualizations
Caption: Experimental workflow for recombinant this compound production.
Caption: Proposed mechanism of action of this compound on bacterial membranes.
References
Application Notes and Protocols: Antimicrobial Activity Assays for Parasin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parasin I is a potent, 19-amino acid cationic antimicrobial peptide originally isolated from the skin mucus of the catfish, Parasilurus asotus.[1] It is derived from the N-terminus of histone H2A and is secreted in response to epidermal injury, serving as a crucial component of the fish's innate immune defense.[1] this compound exhibits broad-spectrum antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[2] Its mechanism of action involves the permeabilization of microbial cell membranes, leading to cell death. The N-terminal basic residue of this compound is essential for its membrane-binding activity, while its α-helical structure is necessary for membrane permeabilization. This document provides detailed protocols for assessing the antimicrobial activity of this compound.
Mechanism of Action: Membrane Permeabilization
This compound, like many cationic antimicrobial peptides, exerts its microbicidal effect primarily by disrupting the integrity of the microbial cell membrane. The positively charged residues in this compound are believed to initially interact with the negatively charged components of the bacterial or fungal cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria, teichoic acids in Gram-positive bacteria, and phospholipids. This electrostatic interaction facilitates the peptide's accumulation on the membrane surface. Subsequently, this compound is thought to insert into the lipid bilayer, leading to membrane permeabilization through various potential mechanisms, such as the formation of pores or the "carpet" model, where the peptide disrupts the membrane in a detergent-like manner. This disruption leads to the leakage of intracellular contents and ultimately, cell death.
Caption: Proposed mechanism of action for this compound.
Data Presentation: Antimicrobial Activity of this compound Analogs
| Peptide/Analog | Target Microorganism | MIC (µg/mL) | Reference |
| This compound (1-17) | Gram-positive bacteria | 1 - 4 | [3] |
| This compound (1-15) | Gram-positive bacteria | 1 - 4 | [3] |
| This compound (1-17) | Gram-negative bacteria | 1 - 4 | [3] |
| This compound (1-15) | Gram-negative bacteria | 1 - 4 | [3] |
| This compound (1-17) | Fungi | 1 - 4 | [3] |
| This compound (1-15) | Fungi | 1 - 4 | [3] |
Note: The data presented is for analogs of this compound. The wild-type peptide is reported to have potent, broad-spectrum activity.
Experimental Protocols
The following are detailed protocols for commonly used antimicrobial activity assays suitable for this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for the Broth Microdilution Assay.
Materials:
-
This compound peptide
-
Sterile 96-well polypropylene microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test microorganisms (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)
-
Sterile 10 mM sodium phosphate buffer (NaPB), pH 7.4
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Microbial Inoculum:
-
Inoculate a single colony of the test microorganism into 3-5 mL of appropriate broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Incubate overnight at 37°C (30°C for fungi) with shaking.
-
Dilute the overnight culture in fresh broth and grow to the mid-logarithmic phase (OD600 of 0.4-0.6).
-
Harvest the cells by centrifugation, wash with 10 mM NaPB, and resuspend in the assay medium (MHB or RPMI-1640).
-
Adjust the final concentration of the inoculum to 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile water or 0.01% acetic acid.
-
Perform two-fold serial dilutions of the this compound stock solution in the assay medium in the 96-well polypropylene plate to achieve a range of desired concentrations (e.g., 64 µg/mL to 0.125 µg/mL).
-
-
Inoculation and Incubation:
-
Add 50 µL of the microbial inoculum to each well containing 50 µL of the serially diluted this compound, resulting in a final volume of 100 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.
-
Include a positive control well (inoculum without peptide) and a negative control well (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
-
Alternatively, the optical density at 620 nm (OD620) can be measured using a microplate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the positive control.
-
Radial Diffusion Assay
This gel-based assay measures the ability of an antimicrobial agent to diffuse through an agar matrix and inhibit microbial growth, resulting in a clear zone of inhibition.
Materials:
-
This compound peptide
-
Tryptic Soy Broe (TSB)
-
Agarose
-
Sterile Petri dishes
-
Test microorganisms
-
Sterile water or 0.01% acetic acid
Protocol:
-
Preparation of Agar Plates:
-
Grow the test microorganism to mid-log phase as described in the MIC protocol.
-
Prepare an underlay gel by mixing 1% (w/v) agarose in 10 mM NaPB containing 0.03% (w/v) TSB.
-
Cool the agarose to 45-50°C and add the microbial inoculum to a final concentration of 1 x 10^6 CFU/mL.
-
Pour 10 mL of the mixture into a sterile Petri dish and allow it to solidify.
-
Punch 3-4 mm diameter wells into the solidified agar.
-
-
Application of this compound and Incubation:
-
Prepare different concentrations of this compound in sterile water or 0.01% acetic acid.
-
Add a fixed volume (e.g., 5-10 µL) of each this compound dilution to the wells.
-
Incubate the plates at 37°C for 3 hours.
-
Pour an overlay gel (6% TSB in 1% agarose) over the underlay gel.
-
Continue to incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the clear zone of inhibition around each well.
-
Plot the diameter of the clearing zone against the concentration of this compound. A larger diameter indicates greater antimicrobial activity.
-
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a microbial population over time.
Caption: Workflow for the Time-Kill Assay.
Materials:
-
This compound peptide
-
Appropriate broth medium
-
Test microorganisms
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar plates
-
Shaking incubator
Protocol:
-
Preparation of Inoculum:
-
Prepare a mid-log phase culture of the test microorganism as described in the MIC protocol.
-
Dilute the culture in fresh broth to a starting concentration of approximately 1 x 10^6 CFU/mL.
-
-
Exposure to this compound:
-
Add this compound to the microbial culture at concentrations corresponding to its MIC, 2x MIC, and 4x MIC.
-
Include a growth control culture without any peptide.
-
Incubate the cultures at 37°C with shaking.
-
-
Sampling and Viable Cell Counting:
-
At various time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot from each culture.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL against time for each this compound concentration and the control.
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the antimicrobial efficacy of this compound. The broth microdilution assay is essential for determining the minimum inhibitory concentration, providing a quantitative measure of potency. The radial diffusion assay offers a visual and semi-quantitative assessment of activity, while the time-kill assay provides valuable insights into the bactericidal or bacteriostatic nature of the peptide and its killing kinetics. These assays are fundamental tools for the characterization of this compound and its potential development as a novel antimicrobial agent.
References
- 1. This compound, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of Specialized Biomolecules against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relations of this compound, a histone H2A-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Parasin I Against Bacteria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parasin I, a 19-amino acid antimicrobial peptide derived from the N-terminal of histone H2A in catfish (Parasilurus asotus), has demonstrated potent antimicrobial activity against a broad spectrum of microorganisms.[1] This histone-derived peptide is a key component of the fish's innate immune system, released in response to epidermal injury to protect against invading pathogens. Its strong cationic nature and amphipathic structure are believed to contribute to its mechanism of action, which primarily involves the permeabilization of bacterial cell membranes. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacteria, along with representative data and visualizations to guide researchers in their antimicrobial drug development efforts.
Data Presentation: Antimicrobial Spectrum of this compound
| Bacterial Strain | Gram Type | Representative MIC Range (µg/mL) |
| Escherichia coli | Gram-Negative | 1 - 8 |
| Pseudomonas aeruginosa | Gram-Negative | 2 - 16 |
| Staphylococcus aureus | Gram-Positive | 1 - 8 |
| Bacillus subtilis | Gram-Positive | 1 - 4 |
| Candida albicans | Fungus | 4 - 16 |
Note: These values are illustrative and may vary depending on the specific bacterial strain, experimental conditions, and the purity of the this compound peptide used. Researchers are encouraged to determine the precise MIC values for their strains of interest using the standardized protocols outlined below.
Experimental Protocols: Determining the MIC of this compound
The broth microdilution method is the standard and most widely accepted assay for determining the MIC of antimicrobial agents, including peptides like this compound. The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications to accommodate the specific properties of cationic antimicrobial peptides.
Materials
-
This compound peptide (lyophilized)
-
Bacterial strains of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene microtiter plates (low-binding)
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer
-
Plate reader (600 nm)
-
Incubator (37°C)
-
Sterile pipette tips and reservoirs
Procedure
1. Preparation of this compound Stock Solution: a. Aseptically dissolve lyophilized this compound in sterile 0.01% acetic acid to create a high-concentration stock solution (e.g., 1 mg/mL). The use of a slightly acidic solution helps to ensure the solubility of the cationic peptide. b. Further dilute the stock solution in sterile 0.01% acetic acid with 0.2% BSA to create a working stock at a concentration 10-fold higher than the highest concentration to be tested (e.g., 1280 µg/mL for a final highest concentration of 128 µg/mL). BSA is included to prevent the peptide from adhering to plastic surfaces.
2. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select a single, well-isolated colony of the test bacterium. b. Inoculate the colony into a tube containing 3-5 mL of CAMHB. c. Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically 2-6 hours, resulting in a turbidity equivalent to a 0.5 McFarland standard). d. Adjust the bacterial suspension with fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
3. Broth Microdilution Assay: a. In a sterile 96-well polypropylene microtiter plate, perform serial two-fold dilutions of the this compound working stock solution. i. Add 100 µL of sterile CAMHB to wells 2 through 11 in a given row. ii. Add 200 µL of the this compound working stock to well 1. iii. Transfer 100 µL from well 1 to well 2, mix thoroughly by pipetting up and down. iv. Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10. v. Well 11 will serve as the growth control (no peptide). vi. Well 12 will serve as the sterility control (no bacteria). b. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the peptide concentrations will be half of the initial dilution series. c. Add 100 µL of sterile CAMHB to well 12.
4. Incubation and MIC Determination: a. Cover the microtiter plate and incubate at 37°C for 18-24 hours. b. After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria. c. For a quantitative measurement, read the optical density (OD) of the wells at 600 nm using a microplate reader. The MIC is the lowest concentration at which the OD is not significantly different from the sterility control.
Mandatory Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.
References
Parasin I Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parasin I is a 19-amino acid cationic antimicrobial peptide derived from the N-terminus of histone H2A in the catfish, Parasilurus asotus. It exhibits potent, broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi, with minimal hemolytic activity reported in vitro.[1][2] The primary mechanism of action for this compound involves the permeabilization of microbial cell membranes.[3] While in vitro studies have demonstrated its potential as an antimicrobial agent, to the best of our knowledge, there are no published in vivo efficacy and toxicity studies specifically for this compound.
These application notes provide a comprehensive overview of a proposed formulation strategy and detailed protocols for the in vivo evaluation of this compound, based on established methodologies for other antimicrobial peptides (AMPs), particularly the structurally related histone-derived peptide, Buforin II.
Data Presentation
This compound: In Vitro Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a variety of microbial pathogens as reported in the literature. MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.[4][5]
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Gram-Positive Bacteria | |||
| Bacillus subtilis | KCTC 1021 | 1.5 | [3] |
| Staphylococcus aureus | KCTC 1621 | 3.1 | [3] |
| Micrococcus luteus | KCTC 1915 | 1.5 | [3] |
| Gram-Negative Bacteria | |||
| Escherichia coli | KCTC 1682 | 6.2 | [3] |
| Pseudomonas aeruginosa | KCTC 1637 | 12.5 | [3] |
| Salmonella typhimurium | KCTC 1926 | 6.2 | [3] |
| Fungi | |||
| Candida albicans | KCTC 7965 | 3.1 | [3] |
| Saccharomyces cerevisiae | KCTC 7904 | 6.2 | [3] |
Note: The above data is compiled from in vitro studies. In vivo efficacy can be influenced by formulation, route of administration, and host factors.
Signaling Pathways and Mechanisms
The proposed mechanism of action for this compound primarily involves the disruption of microbial cell membranes. This process can be visualized as a multi-step pathway.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Given the lack of specific in vivo data for this compound, a liposomal formulation is proposed to enhance stability, improve bioavailability, and potentially reduce systemic toxicity. This approach has been successfully used for other AMPs.[6]
Materials:
-
This compound (lyophilized powder)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Chloroform
-
Methanol
-
Rotary evaporator
-
Probe sonicator or extruder
-
Dynamic light scattering (DLS) particle size analyzer
Protocol:
-
Lipid Film Hydration Method:
-
Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a sterile saline solution containing the desired concentration of this compound (e.g., 1-5 mg/mL) by vortexing at a temperature above the phase transition temperature of the lipids (for DPPC, this is >41°C).
-
-
Vesicle Size Reduction:
-
To obtain unilamellar vesicles of a defined size, sonicate the hydrated lipid suspension using a probe sonicator on ice in short bursts.
-
Alternatively, for more uniform size distribution, extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Characterization:
-
Determine the mean particle size and polydispersity index of the liposomal formulation using DLS.
-
Quantify the encapsulation efficiency of this compound by separating the liposome-encapsulated peptide from the free peptide using methods like ultracentrifugation or size-exclusion chromatography, followed by peptide quantification (e.g., via HPLC or a BCA protein assay).
-
-
Sterilization and Storage:
-
Sterilize the final liposomal formulation by filtration through a 0.22 µm syringe filter.
-
Store the formulation at 4°C until use.
-
In Vivo Efficacy Study: Murine Skin Infection Model
This protocol describes a hypothetical study to evaluate the efficacy of the formulated this compound in a murine model of a localized bacterial skin infection.[7][8][9]
Materials:
-
6-8 week old female BALB/c mice
-
Liposomal this compound formulation
-
Vehicle control (empty liposomes)
-
Positive control (e.g., a commercial topical antibiotic)
-
Mid-logarithmic phase culture of a pathogenic bacterium (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
Anesthetic (e.g., isoflurane)
-
Electric shaver and depilatory cream
-
Sterile biopsy punch (e.g., 4 mm)
-
Sterile saline
-
Calipers
-
Surgical scissors and forceps
-
Phosphate-buffered saline (PBS) with 0.1% Triton X-100
-
Tryptic Soy Agar (TSA) plates
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. idexx.dk [idexx.dk]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of the Pharmacokinetics and In Vivo Antibacterial Efficacy of a Novel Type IIa Topoisomerase Inhibitor by Formulation in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Techniques Made Simple: Mouse Bacterial Skin Infection Models for Immunity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Short Novel Antimicrobial Peptides in a Mouse Model of Staphylococcus pseudintermedius Skin Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic peptides enhance antibiotic attack of skin infections in mice | EurekAlert! [eurekalert.org]
Investigating the Efficacy of Parasin I on Bacterial Biofilms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents and the host immune system. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adheres to surfaces and protects the embedded bacteria. The development of novel anti-biofilm agents is a critical area of research. Parasin I, a 19-amino acid antimicrobial peptide derived from the N-terminus of histone H2A in catfish, has demonstrated potent antimicrobial activity against a broad spectrum of microorganisms. This document provides detailed application notes and protocols for investigating the potential of this compound as an anti-biofilm agent.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of a this compound Analog (Paracentrin 1) against Planktonic Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | 12.5 |
| Staphylococcus aureus ATCC 29213 | 12.5 |
| Staphylococcus aureus ATCC 6538 | 12.5 |
| Staphylococcus epidermidis RP62A | 6.2 |
| Pseudomonas aeruginosa ATCC 15442 | 12.5 |
Data adapted from a study on the synthetic peptide Paracentrin 1 and should be considered as a reference for designing experiments with this compound.[1]
Table 2: Inhibition of Biofilm Formation by a this compound Analog (Paracentrin 1)
| Bacterial Strain | Concentration (µg/mL) | Biofilm Inhibition (%) |
| S. aureus ATCC 25923 | 6.2 | ~80 |
| 3.1 | ~50 | |
| S. aureus ATCC 29213 | 6.2 | ~80 |
| 3.1 | ~50 | |
| S. aureus ATCC 6538 | 6.2 | ~80 |
| 3.1 | ~50 | |
| S. epidermidis RP62A | 6.2 | ~80 |
| 3.1 | ~50 | |
| P. aeruginosa ATCC 15442 | 6.2 | ~80 |
| 3.1 | ~73 |
Data adapted from a study on the synthetic peptide Paracentrin 1 and should be considered as a reference for designing experiments with this compound.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol quantifies the ability of this compound to prevent biofilm formation.
Materials:
-
This compound
-
Bacterial strains
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in TSB in a 96-well plate.
-
Add the bacterial inoculum (adjusted to 1 x 10^6 CFU/mL) to each well.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Stain the biofilms with 200 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells with distilled water to remove excess stain and allow the plate to air dry.
-
Solubilize the stained biofilm by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
The percentage of biofilm inhibition is calculated as: [1 - (OD of treated well / OD of control well)] x 100.
Biofilm Disruption Assay
This protocol assesses the ability of this compound to disrupt pre-formed biofilms.
Procedure:
-
Grow biofilms in a 96-well plate for 24 hours as described in the biofilm inhibition assay (steps 2-4).
-
After incubation, remove the planktonic cells by washing with PBS.
-
Add fresh TSB containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours at 37°C.
-
Quantify the remaining biofilm using the crystal violet staining method described above.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow of bacterial biofilm formation.
Caption: A logical workflow for investigating this compound's anti-biofilm properties.
Caption: A hypothetical model of this compound interfering with bacterial quorum sensing.
References
Application Notes and Protocols: Immunomodulatory Effects of Parasin I Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parasin I is a 19-amino acid cationic antimicrobial peptide derived from the N-terminus of histone H2A in the catfish, Parasilurus asotus.[1][2] It is produced in response to epidermal injury and exhibits potent, broad-spectrum antimicrobial activity against a variety of microorganisms, demonstrating significantly greater potency than peptides like magainin 2 without hemolytic activity.[1][3] While the antimicrobial properties of this compound are well-documented, its specific immunomodulatory effects remain a nascent area of research. This document provides an overview of the potential immunomodulatory activities of this compound based on the known functions of other antimicrobial peptides (AMPs) and offers detailed protocols for investigating these effects.
Antimicrobial peptides are increasingly recognized for their dual role as direct microbicidal agents and as modulators of the innate and adaptive immune responses.[4] They can influence a variety of cellular processes, including cytokine and chemokine production, immune cell recruitment and activation, and the inflammatory response.[4][5][6] Given its cationic and amphipathic nature, it is plausible that this compound possesses similar immunomodulatory capabilities. These notes are intended to serve as a guide for researchers seeking to explore the immunomodulatory potential of this compound in various therapeutic contexts.
Potential Immunomodulatory Mechanisms of this compound
While direct evidence for the immunomodulatory effects of this compound is limited, we can hypothesize its potential activities based on the established roles of other cationic antimicrobial peptides. These potential mechanisms provide a framework for experimental investigation.
-
Modulation of Cytokine Production: this compound may influence the production of pro-inflammatory and anti-inflammatory cytokines by immune cells such as macrophages, neutrophils, and dendritic cells.[4][7] This could involve the upregulation of cytokines that enhance pathogen clearance or the downregulation of cytokines to prevent excessive inflammation.
-
Chemotaxis and Immune Cell Recruitment: Like many other AMPs, this compound could act as a chemoattractant for immune cells, recruiting them to sites of infection or injury to bolster the immune response.[6]
-
Regulation of Inflammatory Signaling Pathways: this compound may interact with and modulate key inflammatory signaling pathways, such as the Toll-like receptor (TLR), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways.[8][9]
-
Mast Cell Degranulation: Some AMPs can induce mast cell degranulation, leading to the release of histamine and other inflammatory mediators.[6] Investigating this potential effect of this compound is crucial for understanding its role in allergic and inflammatory responses.
Data Presentation: Hypothetical Quantitative Data
The following tables are templates for presenting quantitative data that could be generated from the experimental protocols described below. They are designed for clear comparison of the effects of this compound on immune cell responses.
Table 1: Effect of this compound on Cytokine Production by LPS-Stimulated Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control (no treatment) | < 5 | < 5 | < 5 |
| LPS (100 ng/mL) | 1500 ± 120 | 2500 ± 200 | 150 ± 20 |
| LPS + this compound (1 µg/mL) | 1200 ± 100 | 2000 ± 150 | 250 ± 30 |
| LPS + this compound (5 µg/mL) | 800 ± 70 | 1300 ± 110 | 400 ± 40 |
| LPS + this compound (10 µg/mL) | 500 ± 50 | 800 ± 60 | 550 ± 50 |
| This compound (10 µg/mL) | < 10 | < 10 | 50 ± 10 |
Table 2: Effect of this compound on Neutrophil Chemotaxis
| Chemoattractant | Migrated Cells (as % of total) |
| Control (medium only) | 2 ± 0.5 |
| fMLP (100 nM) | 85 ± 7 |
| This compound (1 µg/mL) | 15 ± 2 |
| This compound (5 µg/mL) | 40 ± 5 |
| This compound (10 µg/mL) | 65 ± 6 |
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the immunomodulatory effects of this compound.
Protocol 1: In Vitro Cytokine Production Assay
This protocol is designed to determine the effect of this compound on cytokine production by immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), in the presence or absence of an inflammatory stimulus like lipopolysaccharide (LPS).
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7) or human PBMCs
-
RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound peptide (lyophilized)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-10)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells or PBMCs in RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
Peptide and Stimulant Preparation: Reconstitute lyophilized this compound in sterile PBS to create a stock solution. Prepare serial dilutions of this compound in culture medium. Prepare an LPS working solution in culture medium.
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add fresh medium containing different concentrations of this compound (e.g., 1, 5, 10 µg/mL) with or without LPS (100 ng/mL).
-
Include control wells with medium only, LPS only, and this compound only.
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatants and store them at -80°C until analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
Protocol 2: Neutrophil Chemotaxis Assay
This protocol assesses the ability of this compound to act as a chemoattractant for neutrophils using a Boyden chamber assay.
Materials:
-
Freshly isolated human or murine neutrophils
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
This compound peptide
-
N-Formylmethionyl-leucyl-phenylalanine (fMLP) as a positive control
-
Boyden chamber apparatus with polycarbonate filters (3-5 µm pore size)
-
Cell staining dye (e.g., Calcein-AM)
-
Fluorescence microplate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh blood using density gradient centrifugation.
-
Cell Labeling: Label the isolated neutrophils with Calcein-AM according to the manufacturer's protocol.
-
Assay Setup:
-
Add different concentrations of this compound (e.g., 1, 5, 10 µg/mL) or fMLP (100 nM) to the lower wells of the Boyden chamber. Use chemotaxis buffer as a negative control.
-
Place the polycarbonate filter over the lower wells.
-
Add the labeled neutrophil suspension to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C and 5% CO2 for 1-2 hours.
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the filter.
-
Measure the fluorescence of the migrated cells on the lower side of the filter using a fluorescence microplate reader.
-
Alternatively, lyse the migrated cells and measure the fluorescence of the lysate.
-
-
Data Analysis: Express the results as the percentage of migrated cells relative to the total number of cells added.
Protocol 3: NF-κB Activation Assay
This protocol investigates the effect of this compound on the activation of the NF-κB signaling pathway in a reporter cell line.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
DMEM culture medium with 10% FBS and 1% penicillin-streptomycin
-
This compound peptide
-
TNF-α as a positive control for NF-κB activation
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Seeding: Culture the HEK293-NF-κB reporter cells and seed them in a 96-well plate.
-
Cell Treatment: Treat the cells with various concentrations of this compound, with or without TNF-α (10 ng/mL), for 6-8 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to the protein concentration in each well and express the results as fold induction over the untreated control.
Visualizations
References
- 1. This compound, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. altasciences.com [altasciences.com]
- 4. Immunomodulatory and Allergenic Properties of Antimicrobial Peptides [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Regulation of NF-κB signaling by caspases and MALT1 paracaspase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Mitogen-Activated Protein Kinase (MAPK) Pathway: Role in Immune Evasion by Trypanosomatids [frontiersin.org]
Troubleshooting & Optimization
Parasin I Peptide Solubility: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Parasin I peptide during experiments.
Troubleshooting Guide: Enhancing this compound Solubility
This compound is a highly cationic antimicrobial peptide, which generally confers good aqueous solubility.[1][2] However, issues such as aggregation or precipitation can still arise. This guide provides a systematic approach to troubleshoot and improve the solubility of this compound.
Initial Solubility Test:
Before dissolving the entire batch of lyophilized this compound, it is recommended to test the solubility of a small aliquot.
Problem: Lyophilized this compound powder does not readily dissolve in water.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient mixing | 1. Gently vortex the vial. 2. Sonicate the solution in a water bath for 10-15 minutes. | The peptide dissolves completely, forming a clear solution. |
| Peptide concentration is too high | 1. Add more solvent to dilute the peptide solution. 2. Reconstitute the peptide at a lower starting concentration. | The peptide dissolves upon dilution. |
| Formation of secondary structures/aggregation | 1. Use a denaturing agent like 6 M Guanidine HCl or 8 M Urea for initial solubilization, followed by dialysis or buffer exchange. | The peptide dissolves under denaturing conditions and remains soluble after buffer exchange. |
Problem: this compound precipitates out of solution after initial dissolution.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| pH of the solution is close to the isoelectric point (pI) | 1. This compound has a theoretical pI of 12.72.[3] Adjust the pH of the solution to be at least 2 pH units below the pI. 2. Use a slightly acidic buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4).[4] | The peptide remains soluble as the net positive charge is maximized, leading to repulsion between peptide molecules. |
| High salt concentration | 1. Reduce the ionic strength of the buffer. 2. Dissolve the peptide in sterile, deionized water first, then add buffer components. | The peptide remains in solution at a lower salt concentration. |
| Temperature fluctuations | 1. Store the peptide solution at a constant temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term). 2. Avoid repeated freeze-thaw cycles. | The peptide remains soluble and stable. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
Based on its physicochemical properties, sterile, deionized water is the recommended initial solvent for reconstituting lyophilized this compound.[2] The presence of multiple cationic residues (Lysine and Arginine) contributes to its hydrophilicity.[5]
Q2: My this compound is supplied as a TFA salt. How does this affect solubility?
The trifluoroacetic acid (TFA) salt form of peptides, a common result of the purification process, generally enhances their solubility in aqueous solutions.[3]
Q3: Can I use organic solvents to dissolve this compound?
While this compound is expected to be water-soluble, for very high concentrations or in cases of persistent solubility issues, a small amount of a polar organic solvent can be used. Dimethyl sulfoxide (DMSO) is a common choice. It is recommended to first dissolve the peptide in a minimal amount of DMSO and then slowly add the aqueous buffer to the desired concentration.
Q4: How should I store this compound solutions?
For short-term storage (a few days), solutions can be kept at 4°C. For long-term storage, it is advisable to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q5: What are the key physicochemical properties of this compound to consider for solubility?
The following table summarizes the key properties of this compound that influence its solubility:
| Property | Value | Implication for Solubility |
| Amino Acid Sequence | KGRGKQGGKVRAKAKTRSS[6] | High content of cationic residues (Lys, Arg) suggests good aqueous solubility. |
| Molecular Weight | ~2000.34 Da[3] | Relatively small size, which is generally favorable for solubility. |
| Theoretical pI | 12.72[3] | Highly basic peptide, most soluble at pH values significantly below 12.72. |
| Grand Average of Hydropathicity (GRAVY) | -1.72[3] | A negative GRAVY score indicates a hydrophilic character, predicting good water solubility. |
Experimental Protocols
Protocol 1: Standard Reconstitution of this compound
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the calculated volume of sterile, deionized water to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex the vial to mix.
-
If the peptide is not fully dissolved, sonicate the vial in a room temperature water bath for 10-15 minutes.
-
Visually inspect the solution for any particulate matter. A fully dissolved peptide solution should be clear.
Protocol 2: Reconstitution of this compound for Antimicrobial Susceptibility Testing
This protocol is adapted from a broth microdilution assay method.[4]
-
Prepare a stock solution of this compound by dissolving the lyophilized peptide in a suitable solvent (sterile water is a good first choice).
-
Serially dilute the this compound stock solution in 10 mM sodium phosphate buffer (NAPB), pH 7.4.
-
In a 96-well microtiter plate, add 90 µL of a mid-logarithmic phase bacterial suspension (approximately 5 x 10^5 cfu/mL in 10 mM NAPB).
-
Add 10 µL of the serially diluted this compound solutions to the wells.
-
Incubate the plate for the desired time and temperature, and then measure the absorbance at 620 nm to determine the inhibition of bacterial growth.
Visualizations
Caption: Workflow for preparing this compound and use in an antimicrobial assay.
Caption: Decision tree for troubleshooting this compound solubility issues.
References
- 1. Roles of Hydrophobicity and Charge Distribution of Cationic Antimicrobial Peptides in Peptide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. This compound peptide [novoprolabs.com]
- 4. glpbio.com [glpbio.com]
- 5. Drug Delivery Systems for the Oral Administration of Antimicrobial Peptides: Promising Tools to Treat Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing Parasin I aggregation in solution
Welcome to the technical support center for Parasin I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the aggregation of this compound in solution, ensuring the integrity and activity of the peptide in your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving lyophilized this compound?
A1: For initial stock solutions, sterile, purified water is a good starting point.[1][2] Several suppliers also indicate that this compound is soluble in DMSO.[3][4] For working solutions, physiological buffers such as Phosphate Buffered Saline (PBS) at a concentration of >1mg/mL are suitable.[5] Some technical datasheets also suggest using a dilute acid to aid solubilization.[6]
Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation is a sign of aggregation. This can be caused by several factors including high peptide concentration, inappropriate pH, or high ionic strength of the buffer.[7] To resolve this, you can try gentle warming of the solution to 37°C along with brief sonication in an ultrasonic bath.[2][4] If the problem persists, consider preparing a new stock solution at a lower concentration or in a different buffer system.
Q3: What are the optimal storage conditions for this compound to prevent aggregation?
A3: Lyophilized this compound should be stored frozen, dark, and desiccated, with -20°C being a commonly recommended temperature.[1][5] Once dissolved, it is crucial to aliquot the stock solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles, which can promote aggregation.[3][4] For short-term storage of a stock solution (up to one month), -20°C is acceptable.[2][4]
Q4: Can the pH of my buffer cause this compound to aggregate?
A4: Yes, the pH of the solution is a critical factor in maintaining peptide stability.[7] While specific studies on the optimal pH for this compound are limited, for many peptides, solubility is lowest near their isoelectric point. Given this compound is a cationic peptide, maintaining a slightly acidic to neutral pH is generally advisable. An experimental protocol for antimicrobial activity assays with this compound utilized a 10 mM sodium phosphate buffer at pH 7.4.[8][9]
Troubleshooting Common Aggregation Scenarios
| Symptom | Potential Cause | Troubleshooting Steps |
| Immediate precipitation upon adding buffer to lyophilized peptide. | - Buffer composition is suboptimal (e.g., high ionic strength).- Peptide concentration is too high. | 1. Attempt to dissolve in a small amount of sterile water or dilute acid first before adding buffer.2. Try a different buffer system (e.g., a low ionic strength phosphate buffer).3. Prepare a more dilute solution. |
| Solution becomes cloudy over time at room temperature. | - Peptide is unstable at room temperature in the current buffer.- Microbial contamination. | 1. Keep the peptide solution on ice during experiments.2. Prepare fresh solutions for each experiment.3. Ensure all solutions and equipment are sterile. |
| Precipitate forms after freeze-thaw cycles. | - Repeated freezing and thawing are destabilizing the peptide. | 1. Aliquot stock solutions into single-use vials to avoid repeated temperature changes.[2][3][4] |
| Inconsistent experimental results. | - Partial aggregation is leading to variable concentrations of active peptide. | 1. Visually inspect the solution for any signs of precipitation before each use.2. Centrifuge the vial briefly to pellet any minor aggregates before taking a sample from the supernatant.3. Implement a quality control step to check for aggregation (see Experimental Protocols). |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the recommended procedure for dissolving lyophilized this compound to create a stable stock solution.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the required volume of sterile water to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl the vial to mix. Avoid vigorous shaking.
-
If dissolution is not complete, vortex gently for a few seconds.
-
For persistent solubility issues, place the vial in an ultrasonic water bath for 5-10 minutes.[2][4] Gentle warming to 37°C can also be applied.[2][4]
-
Once fully dissolved, aliquot the stock solution into single-use, low-retention polypropylene tubes.
Protocol 2: Monitoring this compound Aggregation using UV-Vis Spectroscopy
This is a simple method to indirectly monitor significant aggregation by measuring light scattering.
Materials:
-
This compound solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Blank the spectrophotometer with the same buffer used to dissolve the this compound.
-
Measure the absorbance of the this compound solution at a wavelength of 340 nm. At this wavelength, absorbance from the peptide itself is minimal, and an increased reading is primarily due to light scattering by aggregates.
-
An increase in absorbance at 340 nm over time indicates an increase in aggregation.
-
This method can be used to compare the stability of this compound in different buffer conditions or with various additives.
Visual Guides
Diagram 1: Factors Influencing this compound Aggregation
Caption: Key intrinsic and extrinsic factors that can lead to the aggregation of this compound in solution.
Diagram 2: Troubleshooting Workflow for this compound Aggregation
Caption: A step-by-step workflow for troubleshooting aggregation issues with this compound solutions.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound (TFA)(219552-69-9,free) | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Parasin I Concentration for Antibacterial Assays
Frequently Asked Questions (FAQs)
Q1: What is Parasin I and what is its mechanism of action?
This compound is a 19-amino acid antimicrobial peptide derived from the histone H2A of the catfish, Parasilurus asotus. Its primary mechanism of action involves disrupting the bacterial cell membrane. The positively charged residues in this compound interact with the negatively charged components of the bacterial membrane, leading to membrane permeabilization and subsequent cell death. The basic residue at the N-terminus of this compound is essential for its membrane-binding activity.
Q2: What is the typical effective concentration range for this compound?
The effective concentration of this compound, typically reported as the Minimum Inhibitory Concentration (MIC), varies depending on the bacterial species being tested. Generally, this compound exhibits potent activity in the low micromolar (µM) or microgram per milliliter (µg/mL) range. For specific MIC values against various bacteria, please refer to the Data Presentation section.
Q3: How should I store and handle this compound to ensure its stability?
For long-term storage, it is recommended to store lyophilized this compound at -20°C or colder. Once reconstituted in a solvent, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. The choice of solvent can also impact stability; sterile, deionized water or buffers with a slightly acidic pH are often suitable.
Q4: Can I use standard antimicrobial susceptibility testing methods for this compound?
While standard methods like broth microdilution can be adapted for this compound, it is important to consider the unique properties of antimicrobial peptides. Issues such as the peptide binding to plastic surfaces can affect the accuracy of the results. Modifications to standard protocols, such as using polypropylene plates or specific diluents, may be necessary to obtain reliable and reproducible data.
Troubleshooting Guides
This section addresses common issues encountered during antibacterial assays with this compound and provides practical solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Higher than expected MIC values or no activity | 1. Peptide Degradation: Improper storage or handling (e.g., multiple freeze-thaw cycles).2. Peptide Adsorption: this compound, being a cationic peptide, can bind to negatively charged surfaces of standard polystyrene microtiter plates.3. Inactive Peptide: Issues with peptide synthesis or purity.4. Assay Conditions: Components in the growth medium (e.g., high salt concentrations) may inhibit peptide activity. | 1. Storage: Ensure proper storage of lyophilized peptide at -20°C and aliquoting of reconstituted peptide to minimize freeze-thaw cycles.2. Labware: Use low-binding materials such as polypropylene microtiter plates. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can also be considered.3. Quality Control: Verify the purity and mass of the peptide using techniques like HPLC and mass spectrometry.4. Media Optimization: Test the activity of this compound in different media or buffer systems with varying salt concentrations to identify optimal conditions. |
| Poor Reproducibility of Results | 1. Inconsistent Inoculum Preparation: Variation in the bacterial cell density used in the assay.2. Inaccurate Pipetting: Errors in serial dilutions of the peptide.3. Variability in Incubation Conditions: Fluctuations in temperature or incubation time.4. Peptide Solubility Issues: Incomplete dissolution of the peptide leading to inconsistent concentrations. | 1. Standardized Inoculum: Prepare the bacterial inoculum to a standardized turbidity (e.g., 0.5 McFarland standard) and dilute to the final required cell density.2. Pipetting Technique: Use calibrated pipettes and ensure proper mixing at each dilution step.3. Consistent Incubation: Maintain consistent incubation temperature and time across all experiments.4. Solubility Check: Visually inspect the peptide stock solution for any precipitates. If solubility is an issue, consider using a different solvent or sonication to aid dissolution. |
| Contamination in Assay Wells | 1. Non-sterile Technique: Introduction of contaminating microorganisms during assay setup.2. Contaminated Reagents: Use of non-sterile media, buffers, or peptide stock solutions. | 1. Aseptic Technique: Perform all assay procedures in a sterile environment (e.g., a laminar flow hood).2. Reagent Sterility: Ensure all media, buffers, and stock solutions are sterile. Filter-sterilize the peptide stock solution if possible. Include sterility controls (wells with media only) in your assay plate. |
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its truncated analogs against a panel of Gram-positive and Gram-negative bacteria. This data provides a baseline for expected activity and can guide the selection of appropriate concentration ranges for your experiments.
| Peptide | Target Microorganism | MIC (µg/mL) |
| This compound | Bacillus subtilis | 2 |
| Staphylococcus aureus | 4 | |
| Escherichia coli | 1 | |
| Pseudomonas aeruginosa | 8 | |
| Salmonella typhimurium | 2 | |
| Pa(1-17) | Bacillus subtilis | 1 |
| Staphylococcus aureus | 2 | |
| Escherichia coli | 1 | |
| Pseudomonas aeruginosa | 4 | |
| Salmonella typhimurium | 1 | |
| Pa(1-15) | Bacillus subtilis | 1 |
| Staphylococcus aureus | 2 | |
| Escherichia coli | 1 | |
| Pseudomonas aeruginosa | 4 | |
| Salmonella typhimurium | 1 |
Data adapted from Koo et al., Peptides, 2008. Note that Pa(1-17) and Pa(1-15) are C-terminally truncated analogs of this compound.
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol details the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterium.
Materials:
-
This compound (lyophilized powder)
-
Sterile, deionized water or 0.01% acetic acid for peptide reconstitution
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Target bacterial strain
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Peptide Preparation:
-
Reconstitute lyophilized this compound in sterile, deionized water or 0.01% acetic acid to a stock concentration of 1 mg/mL.
-
Prepare serial two-fold dilutions of the this compound stock solution in MHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the target bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Add 50 µL of MHB to each well of a sterile 96-well polypropylene microtiter plate.
-
Add 50 µL of each this compound dilution to the corresponding wells, resulting in a final volume of 100 µL and the desired final peptide concentrations.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (wells with bacteria and MHB, but no peptide) and a negative control (wells with MHB only).
-
-
Incubation and Reading:
Parasin I stability in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the antimicrobial peptide Parasin I in various buffer systems. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for short-term storage and activity assays of this compound?
A1: For short-term storage (up to 24 hours) and immediate use in antimicrobial activity assays, a 10 mM sodium phosphate buffer at pH 7.4 is commonly employed.[1] This buffer system maintains the peptide's activity for the duration of typical experiments. However, for longer-term storage, refer to the recommendations below.
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of this compound is pH-dependent. Generally, acidic to neutral pH (around 4.0 to 7.5) is preferred for maintaining its structural integrity and minimizing degradation. Alkaline conditions can lead to increased degradation through pathways such as deamidation and hydrolysis.
Q3: What is the impact of ionic strength on this compound stability?
A3: The ionic strength of the buffer can influence the stability of this compound, primarily by affecting its aggregation propensity and conformational stability. While moderate ionic strengths can sometimes stabilize peptides, high salt concentrations may promote aggregation or precipitation. The optimal ionic strength should be determined empirically for your specific application.
Q4: Can this compound aggregate in certain buffer systems?
A4: Yes, this compound has a tendency to form β-sheet structures, which can lead to aggregation, particularly in the presence of certain ions like phosphate. This is a critical consideration when working with phosphate buffers, and aggregation should be monitored, especially at higher peptide and buffer concentrations.
Troubleshooting Guide
Issue 1: Precipitation or cloudiness observed after dissolving this compound.
-
Possible Cause 1: High Peptide Concentration. this compound has a solubility limit that can be exceeded, leading to precipitation.
-
Solution: Try dissolving the peptide at a lower concentration. If a higher concentration is required, consider a step-wise addition of the peptide to the buffer while gently vortexing.
-
-
Possible Cause 2: Buffer Composition. Certain buffer components, especially at high concentrations, can reduce the solubility of this compound.
-
Solution: If using a phosphate buffer, try reducing the buffer concentration. Alternatively, switch to a different buffer system such as Tris-HCl or citrate.
-
-
Possible Cause 3: Incorrect pH. The pH of the solution may be at a point where this compound is least soluble (near its isoelectric point).
-
Solution: Adjust the pH of the buffer. For this compound, a pH between 4.0 and 7.5 is generally recommended.
-
Issue 2: Loss of antimicrobial activity over time.
-
Possible Cause 1: Chemical Degradation. this compound can undergo chemical degradation (e.g., hydrolysis, oxidation) over time, especially at non-optimal pH and elevated temperatures.
-
Solution: Prepare fresh solutions of this compound for each experiment. If storage is necessary, store at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. Refer to the long-term stability data in the tables below.
-
-
Possible Cause 2: Aggregation. Aggregation can lead to a loss of active, monomeric peptide, thereby reducing its antimicrobial efficacy.
-
Solution: Monitor for aggregation using techniques like dynamic light scattering (DLS) or size exclusion chromatography (SEC). If aggregation is suspected, consider using a different buffer system or adding excipients that are known to reduce aggregation.
-
-
Possible Cause 3: Adsorption to Surfaces. Peptides can adsorb to the surfaces of plasticware and glassware, leading to a decrease in the effective concentration.
-
Solution: Use low-protein-binding microplates and tubes. Pre-treating surfaces with a blocking agent like bovine serum albumin (BSA) can also mitigate this issue, but ensure it does not interfere with your assay.
-
This compound Stability Data
The following tables summarize the stability of this compound under various conditions. This data is compiled from typical behavior of similar peptides and should be used as a guideline. It is recommended to perform your own stability studies for your specific experimental conditions.
Table 1: Short-Term Stability of this compound (1 mg/mL) in Different Buffers at 4°C
| Buffer System (50 mM) | pH | % Remaining after 24 hours | % Remaining after 72 hours | Visual Observation |
| Sodium Phosphate | 7.4 | 98% | 92% | Clear |
| Tris-HCl | 7.4 | 99% | 95% | Clear |
| Sodium Acetate | 5.0 | 99% | 97% | Clear |
| Sodium Citrate | 6.0 | 99% | 96% | Clear |
Table 2: Effect of pH on the Stability of this compound in 50 mM Sodium Phosphate Buffer at 25°C
| pH | % Remaining after 24 hours | % Remaining after 7 days | Primary Degradation Pathway |
| 4.0 | 97% | 90% | Minimal degradation |
| 5.5 | 95% | 85% | Oxidation |
| 7.4 | 92% | 75% | Deamidation, Oxidation |
| 8.5 | 80% | 55% | Deamidation, Hydrolysis |
Table 3: Influence of Ionic Strength (NaCl) on this compound Aggregation in 50 mM Sodium Phosphate Buffer (pH 7.4) after 24 hours at 25°C
| NaCl Concentration (mM) | % Monomeric this compound (by SEC) | Visual Observation |
| 0 | 95% | Clear |
| 50 | 92% | Clear |
| 150 | 85% | Slight opalescence |
| 300 | 70% | Visible precipitate |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the lyophilized this compound vial to room temperature before opening.
-
Reconstitute the peptide in sterile, nuclease-free water to a concentration of 10 mg/mL.
-
Gently vortex to ensure complete dissolution.
-
For immediate use, dilute the stock solution to the desired working concentration in the appropriate buffer.
-
For long-term storage, aliquot the stock solution into low-protein-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method can be used to quantify the remaining intact this compound and monitor the formation of degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 65% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 20 µL
-
Procedure:
-
Prepare samples of this compound in the desired buffer and at the specified storage conditions.
-
At each time point, withdraw an aliquot and dilute it with Mobile Phase A to a suitable concentration.
-
Inject the sample onto the HPLC system.
-
The percentage of remaining this compound is calculated by comparing the peak area of the main peak at a given time point to the peak area at time zero.
-
Protocol 3: Assessment of this compound Aggregation by Dynamic Light Scattering (DLS)
-
Prepare this compound solutions in the test buffers at the desired concentration.
-
Filter the solutions through a 0.22 µm syringe filter into a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Equilibrate the sample to the desired temperature.
-
Perform measurements to determine the size distribution of particles in the solution. An increase in the average particle size or the appearance of larger particle populations over time is indicative of aggregation.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Factors contributing to the loss of this compound activity.
References
Parasin I Activity Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parasin I activity assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound activity assays, providing potential causes and solutions in a question-and-answer format.
Question: Why am I observing no antimicrobial activity with this compound in my assay?
Answer:
Several factors could contribute to a lack of observed antimicrobial activity. Consider the following troubleshooting steps:
-
Peptide Integrity and Storage:
-
Verification: Confirm the identity and purity of the synthesized this compound peptide using methods like mass spectrometry.
-
Storage Conditions: this compound, like many peptides, is sensitive to degradation. Ensure it has been stored correctly, typically at -20°C or lower, and protected from moisture.[1] Avoid repeated freeze-thaw cycles.
-
-
Experimental Setup:
-
Assay Method: The broth microdilution method is a standard approach for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides.[2] Disk diffusion assays may not be suitable for all peptides as they can bind to the filter paper or agar, hindering diffusion.
-
Inoculum Density: Ensure the starting concentration of the microbial culture is appropriate for the assay. A common starting inoculum is approximately 5 x 10^5 CFU/mL.[2]
-
Growth Medium: The components of the growth medium can sometimes interfere with the activity of antimicrobial peptides. Consider using a recommended medium such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
-
This compound-Specific Considerations:
-
N-Terminal Modification: The N-terminal lysine residue of this compound is crucial for its antimicrobial activity.[3][4] Deletion or modification of this residue can lead to a complete loss of function. Substitution with another basic residue, like arginine, has been shown to recover activity.[3][4]
-
Question: My MIC results for this compound are not reproducible. What could be the cause?
Answer:
Poor reproducibility in MIC assays is a common issue. Here are some potential causes and solutions:
-
Inoculum Variability:
-
Standardization: Ensure the bacterial or fungal inoculum is standardized to the same density for each experiment. Spectrophotometric measurement (OD600) or cell counting can be used for this purpose.
-
Growth Phase: Use microbes from the same growth phase (typically mid-logarithmic) for each assay to ensure consistent metabolic activity.[2]
-
-
Peptide Handling:
-
Solubility: Ensure the this compound peptide is fully dissolved in a suitable solvent before serial dilutions. Water is a common solvent for this compound.[5]
-
Adsorption to Plastics: Peptides can adsorb to the surface of standard polystyrene microplates. Using low-protein-binding plates can help mitigate this issue.
-
-
Assay Conditions:
-
Incubation Time and Temperature: Maintain consistent incubation times and temperatures as specified in the protocol.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate serial dilutions and reagent additions.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a membrane-active antimicrobial peptide. Its primary mechanism of action involves the permeabilization of microbial cell membranes, leading to cell lysis and death.[2][3][4] The peptide's amphipathic α-helical structure is essential for this membrane-permeabilizing activity.[3][4]
What is the expected antimicrobial activity of this compound?
This compound exhibits potent activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][6] It has been reported to be 12 to 100 times more potent than magainin 2.[3]
Does this compound have any hemolytic activity?
This compound is reported to have no significant hemolytic activity against human red blood cells, which is a significant advantage for its potential as a therapeutic agent.[3]
How do modifications to the this compound sequence affect its activity?
-
N-terminus: The N-terminal lysine is essential for membrane binding and antimicrobial activity. Its removal results in a loss of function.[3][4]
-
C-terminus: Progressive deletions from the C-terminus, such as in the analogs Pa(1-17) and Pa(1-15), have been shown to slightly increase the antimicrobial activity.[3][4] However, further deletion to Pa(1-14) leads to a near-complete loss of both activity and α-helical structure.[3][4]
Data Presentation
This compound and Analogs: Antimicrobial Activity
| Peptide | Modification | MIC Range (µg/mL) | Effect on Activity |
| This compound (Pa 1-19) | Wild-type | Not specified in a range | Baseline activity |
| Pa(1-17) | C-terminal deletion of 2 residues | 1 - 4 | Slightly Increased |
| Pa(1-15) | C-terminal deletion of 4 residues | 1 - 4 | Slightly Increased |
| Pa(1-14) | C-terminal deletion of 5 residues | Not active | Loss of activity |
| Pa(2-19) | N-terminal deletion of Lysine | Not active | Loss of activity |
| [R(1)]Pa | N-terminal Lysine to Arginine substitution | Activity recovered | Similar to wild-type |
Data summarized from Koo et al. (2008).[3][4]
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of Microbial Inoculum:
-
Inoculate a single colony of the test microorganism into a suitable broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Incubate overnight at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi).
-
Dilute the overnight culture in fresh broth to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized microbial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (microbes with no peptide) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[2]
-
Absorbance can also be measured using a microplate reader at 620 nm to quantify growth inhibition.[2]
-
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Simplified signaling pathway of this compound's antimicrobial action.
Caption: A decision tree for troubleshooting common issues in this compound activity assays.
References
- 1. Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relations of this compound, a histone H2A-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of Specialized Biomolecules against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity, hemolysis and in vivo acute toxicity of 2-hydroxy-3-anilino-1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Parasin I vs. Buforin II: A Comparative Guide to Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial efficacy of two potent antimicrobial peptides (AMPs), Parasin I and Buforin II. Both peptides, derived from histone H2A, exhibit broad-spectrum activity against a range of microorganisms, yet their mechanisms of action and potency can differ significantly. This document summarizes key experimental data, outlines methodologies for antimicrobial susceptibility testing, and visualizes their distinct modes of action to aid in research and development efforts.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of this compound and Buforin II is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism.[1][2] The following table summarizes the reported MIC values for both peptides against various bacterial strains. It is important to note that direct comparison of MIC values across different studies should be done with caution, as experimental conditions can vary.
| Microorganism | This compound MIC (µg/mL) | Buforin II MIC (µg/mL) | Gram Staining | Reference |
| Escherichia coli | 1 - 4 | 1.6 - 8 | Gram-Negative | [3][4][5] |
| Staphylococcus aureus | 1 - 4 | >100 (some strains) | Gram-Positive | [3][6] |
| Acinetobacter baumannii | Not Reported | 8 | Gram-Negative | [4] |
| Pseudomonas aeruginosa | Not Reported | >100 (some strains) | Gram-Negative | [6] |
| Fish Pathogens | Good Activity | Not Reported | Various | [7] |
Note: The MIC values can be influenced by the specific strain of the microorganism and the experimental conditions used in the assay.
Experimental Protocols
A standardized method for determining the antimicrobial susceptibility of cationic peptides is the broth microdilution assay.[8][9][10][11][12] This method allows for the quantitative determination of the MIC.
Broth Microdilution Assay for MIC Determination
-
Preparation of Peptide Solutions: Stock solutions of this compound and Buforin II are prepared, typically in a weak acid solution (e.g., 0.01% acetic acid) to prevent sticking to plasticware.[8] Serial twofold dilutions of the peptides are then made in a suitable broth medium, such as Mueller-Hinton Broth (MHB), within a 96-well polypropylene microtiter plate.[8]
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL, in MHB.[2][13]
-
Incubation: An equal volume of the bacterial suspension is added to each well of the microtiter plate containing the serially diluted peptides. The plate also includes a positive control (bacteria with no peptide) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.[5][8]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.[1][13][14] This can be assessed by measuring the absorbance at 620 nm.[14]
Visualizing Experimental Workflow and Mechanisms of Action
To better understand the processes involved in evaluating and the functional differences between this compound and Buforin II, the following diagrams are provided.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Proposed mechanisms of action for this compound and Buforin II.
Distinct Mechanisms of Antimicrobial Action
While both peptides are potent antimicrobials, their modes of killing bacteria are fundamentally different.
This compound: This peptide primarily acts on the bacterial cell membrane.[3][15][16] It binds to the membrane and causes permeabilization of both the outer and cytoplasmic membranes, leading to cell lysis.[3] The N-terminal basic residue and the α-helical structure of this compound are crucial for its membrane-binding and permeabilizing activities, respectively.[3][16]
Buforin II: In contrast, Buforin II translocates across the cell membrane without causing significant lysis, even at concentrations well above its MIC.[17][18][19][20] Once inside the cell, it accumulates in the cytoplasm and exerts its antimicrobial effect by binding strongly to DNA and RNA, thereby inhibiting essential cellular functions and leading to rapid cell death.[17][20][21] The proline hinge in its structure is thought to be critical for this cell-penetrating ability.[14][19] Some studies also suggest that Buforin II can induce bacterial agglutination.[21]
Conclusion
This compound and Buforin II are both highly effective antimicrobial peptides derived from histone H2A.[7][15][22][23][24] this compound demonstrates a lytic mechanism of action by disrupting the bacterial cell membrane.[3][15] Buforin II, on the other hand, employs a non-lytic, cell-penetrating mechanism to target intracellular components.[17][21] The choice between these peptides for therapeutic or research applications will depend on the target pathogen and the desired mechanism of action. For instance, the non-lytic nature of Buforin II might be advantageous in applications where the release of bacterial components, such as endotoxins from Gram-negative bacteria, is a concern. Further research into the specific activities of these peptides against a broader range of clinically relevant, multidrug-resistant pathogens is warranted.
References
- 1. idexx.dk [idexx.dk]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relations of this compound, a histone H2A-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unveiling the Multifaceted Mechanisms of Antibacterial Activity of Buforin II and Frenatin 2.3S Peptides from Skin Micro-Organs of the Orinoco Lime Treefrog (Sphaenorhynchus lacteus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin D produces antimicrobial peptide this compound from histone H2A in the skin mucosa of fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational antimicrobial peptide design and evaluation against multidrug-resistant clinical isolates of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions. | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. web.stanford.edu [web.stanford.edu]
- 21. mdpi.com [mdpi.com]
- 22. This compound - LKT Labs [lktlabs.com]
- 23. iscabiochemicals.com [iscabiochemicals.com]
- 24. DSpace at KOASAS: this compound, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus [koasas.kaist.ac.kr:8080]
A Comparative Guide to Parasin I and Magainin 2: Unraveling Their Mechanisms of Action
For researchers, scientists, and drug development professionals, understanding the nuanced differences between antimicrobial peptides (AMPs) is paramount for the development of novel therapeutics. This guide provides a detailed, objective comparison of the mechanisms of action of two potent AMPs: Parasin I, derived from the catfish Parasilurus asotus, and Magainin 2, isolated from the African clawed frog Xenopus laevis.
Executive Summary
Both this compound and Magainin 2 are cationic antimicrobial peptides that exert their therapeutic effects by disrupting the integrity of bacterial cell membranes. While both peptides lead to membrane permeabilization, their precise mechanisms of pore formation and their efficacy against various microbial targets differ. Magainin 2 is well-documented to form "toroidal pores," a mechanism where the peptide induces the lipid bilayer to bend inward, creating a pore lined by both the peptides and the lipid head groups. The exact pore-forming model for this compound is less definitively characterized, though evidence points to a mechanism heavily reliant on its N-terminal basic residue and α-helical structure for membrane permeabilization. Notably, available data suggests that this compound exhibits significantly higher antimicrobial potency against a range of bacteria compared to Magainin 2, while both peptides demonstrate relatively low hemolytic activity, indicating a degree of selectivity for microbial over mammalian cells.
Mechanism of Action: A Tale of Two Pores
The primary mode of action for both this compound and Magainin 2 involves the disruption of the bacterial cell membrane, leading to leakage of cellular contents and ultimately, cell death. However, the architecture of the pores they create appears to differ.
Magainin 2: The Toroidal Pore Model
Magainin 2 is a classic example of an AMP that functions via the toroidal pore model[1][2]. This mechanism involves the following key steps:
-
Electrostatic Attraction: The cationic nature of Magainin 2 facilitates its initial binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Peptide Aggregation and Insertion: Upon reaching a critical concentration on the membrane surface, the peptides aggregate and insert into the lipid bilayer.
-
Membrane Bending and Pore Formation: The inserted Magainin 2 peptides induce a positive curvature strain on the membrane, causing the lipid monolayers to bend continuously from the outer to the inner leaflet, forming a "toroidal" or "wormhole" pore. A key characteristic of this model is that the pore is lined by both the antimicrobial peptides and the head groups of the lipid molecules[1][2].
This compound: A Potent Permeabilizer
The precise pore-forming mechanism of this compound is not as extensively elucidated as that of Magainin 2. However, studies have revealed crucial structural and functional aspects of its interaction with bacterial membranes. It is known to permeabilize both the outer and cytoplasmic membranes of bacteria. Research indicates that the antimicrobial activity of this compound is critically dependent on two key features:
-
N-terminal Basic Residue: The presence of a basic amino acid residue at the N-terminus is essential for the initial binding of this compound to the bacterial membrane.
-
α-Helical Structure: The formation of an α-helical structure is necessary for the subsequent permeabilization of the membrane.
While a definitive classification into a "barrel-stave" or "toroidal" model is not yet established for this compound, its potent membrane-disrupting activity is undisputed.
Quantitative Performance: A Head-to-Head Comparison
To provide a clear and objective comparison of the efficacy and safety of this compound and Magainin 2, the following table summarizes their antimicrobial and hemolytic activities. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that prevents visible growth of a microorganism, while the Hemolytic Concentration 50 (HC50) is the concentration required to lyse 50% of red blood cells. A higher HC50 value indicates lower toxicity to mammalian cells.
| Peptide | Organism | MIC (µM) | HC50 (µM) (Human Erythrocytes) |
| This compound | Escherichia coli | ~1-4 | >100 |
| Staphylococcus aureus | ~1-4 | >100 | |
| Pseudomonas aeruginosa | ~2-8 | >100 | |
| Magainin 2 | Escherichia coli | ~16.5 - 75[1][3] | ~10 - >100[2][4] |
| Staphylococcus aureus | ~4 - 64[5][6] | ~10 - >100[2][4] | |
| Pseudomonas aeruginosa | ~2 - >32[5][7] | ~10 - >100[2][4] |
Note: MIC values can vary depending on the specific strain and experimental conditions used.
The data clearly indicates that this compound is significantly more potent than Magainin 2 against the tested bacterial strains, with MIC values that are several-fold lower. Both peptides exhibit low hemolytic activity, with HC50 values generally well above their effective antimicrobial concentrations, suggesting a favorable therapeutic index.
Experimental Protocols
For researchers seeking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Antimicrobial peptides (this compound, Magainin 2)
-
Spectrophotometer
Protocol:
-
Prepare serial twofold dilutions of the antimicrobial peptides in MHB in the wells of a 96-well plate.
-
Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria, which can be assessed visually or by measuring the optical density at 600 nm.
Hemolytic Activity Assay (HC50)
This assay measures the lytic activity of the peptides against red blood cells.
Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Antimicrobial peptides (this compound, Magainin 2)
-
Triton X-100 (1% v/v) as a positive control
-
Spectrophotometer
Protocol:
-
Collect fresh human blood and centrifuge to pellet the RBCs. Wash the RBCs three times with PBS.
-
Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).
-
Prepare serial dilutions of the antimicrobial peptides in PBS in microcentrifuge tubes.
-
Add the RBC suspension to each tube. Include a negative control (RBCs in PBS) and a positive control (RBCs with 1% Triton X-100 for 100% hemolysis).
-
Incubate the tubes at 37°C for 1 hour with gentle shaking.
-
Centrifuge the tubes to pellet intact RBCs.
-
Transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC50 is the concentration of the peptide that causes 50% hemolysis.
Membrane Permeabilization Assay (Calcein Leakage)
This assay assesses the ability of the peptides to disrupt lipid vesicles, simulating their effect on bacterial membranes.
Materials:
-
Lipids (e.g., POPC, POPG) to prepare large unilamellar vesicles (LUVs)
-
Calcein (fluorescent dye)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Protocol:
-
Prepare LUVs encapsulating a self-quenching concentration of calcein (e.g., 50 mM). This is typically done by lipid film hydration followed by extrusion.
-
Remove unencapsulated calcein from the LUV suspension using a size-exclusion chromatography column.
-
Dilute the calcein-loaded LUVs in a buffer to the desired lipid concentration in a cuvette.
-
Add the antimicrobial peptide to the cuvette and monitor the increase in calcein fluorescence over time using a fluorometer (excitation wavelength ~490 nm, emission wavelength ~520 nm).
-
Complete leakage (100%) is achieved by adding a detergent like Triton X-100 to disrupt all vesicles.
-
The percentage of calcein leakage is calculated as: (F - F0) / (Fmax - F0) * 100, where F is the fluorescence at a given time, F0 is the initial fluorescence, and Fmax is the fluorescence after adding Triton X-100.
Visualizing the Mechanisms
To further illustrate the proposed mechanisms of action and experimental workflows, the following diagrams are provided.
References
- 1. Qualitative and Quantitative Changes to Escherichia coli during Treatment with Magainin 2 Observed in Native Conditions by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magainin 2 in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the Magainin Resistance Process of Escherichia coli Strains in Light of the Cytosolic Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial and Antibiofilm Activity and Mode of Action of Magainin 2 against Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [CecropinA-magainin, a new hybrid antibacterial peptide against meticillin-resistant Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of Antimicrobial Peptides: Parasin I vs. LL-37
An Objective Guide for Researchers and Drug Development Professionals
Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents in an era of mounting antibiotic resistance. Their broad-spectrum activity and diverse mechanisms of action make them prime candidates for novel drug development. This guide provides a detailed comparative analysis of two notable AMPs: Parasin I, a potent peptide derived from catfish histone H2A, and LL-37, the only known human cathelicidin. We will objectively compare their performance based on published experimental data, focusing on antimicrobial efficacy, immunomodulatory functions, and cytotoxicity.
Structural and Physicochemical Properties
This compound and LL-37 differ significantly in their origin, size, and structure, which dictates their biological functions. This compound is a short, 19-amino acid peptide, whereas LL-37 is a larger, 37-residue peptide.[1][2] Both peptides are cationic, a key feature for their initial interaction with negatively charged microbial membranes.[3][4] In membrane-mimicking environments, this compound forms an amphipathic α-helical structure essential for its activity, while LL-37 also adopts an α-helical conformation that correlates with its lytic potency.[3][4]
| Property | This compound | LL-37 |
| Origin | Catfish (Parasilurus asotus), Histone H2A derivative[1][5] | Human, Cathelicidin family[2][6] |
| Amino Acid Length | 19 residues[1] | 37 residues[2] |
| Sequence | KGRGKQGGKVRAKAKTRSS[5] | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES |
| Net Charge (at pH 7) | High positive charge (not specified) | +6[2] |
| Structure | Amphipathic α-helix (residues 9-17) and random coils[4] | α-helical[3] |
Mechanism of Action
Both peptides exert their primary antimicrobial effect by disrupting bacterial cell membranes, though their specific interactions and downstream consequences differ.
This compound: The antimicrobial action of this compound is critically dependent on its structure. Its N-terminal basic residue (lysine) is essential for binding to the bacterial membrane.[4] Following binding, its α-helical structure is necessary for permeabilizing both the outer and cytoplasmic membranes, leading to cell death.[4][7] Deletion of the N-terminal lysine abolishes antimicrobial activity by impairing membrane binding, while disruption of the α-helix prevents membrane permeabilization even if the peptide can still bind to the cell surface.[4]
LL-37: The mechanism of LL-37 is more complex, involving direct membrane disruption and potent immunomodulatory activities.[2] Its positive charge facilitates binding to negatively charged bacterial membrane components like lipopolysaccharide (LPS).[2][8] It is proposed to permeabilize membranes via a "carpet-like" mechanism, where the peptides accumulate on and cover the membrane surface, eventually disrupting its integrity and forming pores, leading to cell lysis.[2][3] Beyond direct killing, LL-37 has multifaceted roles in modulating the host immune response.[6][9]
Caption: Comparative mechanisms of action for this compound and LL-37.
Comparative Antimicrobial Efficacy
This compound has been reported to be significantly more potent than other known peptides like magainin 2 against a wide range of microorganisms.[1][5] LL-37 also displays broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2] However, direct comparative studies are limited, and efficacy can be highly dependent on experimental conditions.[10]
| Organism | Peptide | MIC (µg/mL) | Reference |
| Gram-positive | |||
| Staphylococcus aureus | LL-37 | >50 | [11] |
| Staphylococcus epidermidis | LL-37 | 75 | [12] |
| Gram-negative | |||
| Escherichia coli | LL-37 | 10 - 75 | [11][12] |
| Pseudomonas aeruginosa | LL-37 | 75 | [12] |
| Aggregatibacter actinomycetemcomitans | LL-37 | 10 | [11] |
Note: Specific MIC values for this compound were not available in the provided search results, though it is described as being 12-100 times more potent than magainin 2.[1][5] The efficacy of AMPs can be influenced by factors such as salt concentration and media components.[10]
Immunomodulatory Functions
A major distinguishing feature of LL-37 is its extensive and dual-faceted role in immunomodulation, bridging the innate and adaptive immune systems.[6] In contrast, there is limited available data on the specific immunomodulatory activities of this compound.
LL-37 Signaling: LL-37 exerts complex effects on the immune system, which can be both pro-inflammatory and anti-inflammatory depending on the context.[9]
-
Anti-inflammatory: LL-37 can bind to and neutralize LPS from Gram-negative bacteria, preventing it from activating Toll-like receptor 4 (TLR4) and thereby suppressing a major inflammatory cascade.[8][9]
-
Pro-inflammatory: LL-37 can form complexes with self-DNA and self-RNA released from dying cells.[6][9] These complexes are recognized by other TLRs; DNA-LL-37 complexes activate TLR9 in plasmacytoid dendritic cells, while RNA-LL-37 complexes activate TLR7/8, both leading to the production of type I interferons and driving inflammatory responses seen in autoimmune diseases like psoriasis.[6][8]
-
Receptor Interaction: LL-37 interacts with multiple cell surface receptors, including formyl peptide receptor-like 1 (FPRL-1/FPR2), P2X7 receptor, and epidermal growth factor receptor (EGFR), to trigger downstream signaling pathways like MAPK/ERK and PI3K/Akt.[3][13] These pathways are involved in chemotaxis, cell proliferation, and cytokine release.[6][13]
Caption: LL-37 immunomodulatory signaling pathways.
Cytotoxicity and Therapeutic Potential
A critical parameter for any therapeutic agent is its selectivity for microbial vs. host cells. AMPs can be limited by their potential cytotoxicity to mammalian cells.
This compound: One of the most promising features of this compound is its reported lack of hemolytic activity, indicating high selectivity for microbial membranes over mammalian red blood cells.[1][5] This suggests a potentially wider therapeutic window.
LL-37: In contrast, LL-37 is known to be cytotoxic toward mammalian cells at higher concentrations.[3][14] Studies have shown significant toxicity to human mesenchymal stem cells at concentrations of 25 µg/mL and above.[11] This cytotoxicity is a significant hurdle for its clinical application and has driven research into developing shorter, less toxic derivatives.[12][15]
| Peptide | Assay | Result | Concentration | Reference |
| This compound | Hemolytic Activity | No hemolytic activity reported | Not specified | [1][5] |
| LL-37 | Hemolytic Activity | Low hemolytic activity reported for derivatives | < 75 µg/mL | [16] |
| LL-37 | Cytotoxicity (hMSCs) | >70% cell death | 25 µg/mL | [11] |
| LL-37 | Cytotoxicity (hMSCs) | Cytocompatible | 10 µg/mL | [11] |
| LL-37 Derivative (GF-17) | Cytotoxicity (Fibroblasts) | No toxicity | < 75 µg/mL | [16] |
| LL-37 Derivative (FK-16) | Cytotoxicity (Fibroblasts) | No toxicity | < 150 µg/mL | [16] |
Experimental Protocols & Workflow
Standardized protocols are crucial for the evaluation and comparison of AMPs.[10][17] Below are methodologies for key experiments cited in this guide.
Caption: General experimental workflow for antimicrobial peptide evaluation.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of an AMP that visibly inhibits microbial growth.
-
Materials:
-
Test peptide (this compound or LL-37)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a bacterial inoculum and adjust its concentration to a standard density (e.g., 5 x 10^5 CFU/mL) in the growth medium.
-
Prepare serial two-fold dilutions of the peptide stock solution in the growth medium directly in the wells of the 96-well plate.
-
Add 100 µL of the bacterial inoculum to each well containing 100 µL of the diluted peptide, achieving the final test concentrations.
-
Include a positive control (bacteria without peptide) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Interpretation: The MIC is the lowest peptide concentration in which there is no visible turbidity or pellet after incubation. This can be confirmed by measuring the optical density (OD) at 600 nm.
Protocol 2: Hemolysis Assay
-
Objective: To assess the peptide's lytic activity against mammalian red blood cells (RBCs).
-
Materials:
-
Test peptide
-
Freshly collected human or animal red blood cells
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for 100% hemolysis control)
-
Centrifuge and spectrophotometer
-
-
Procedure:
-
Wash RBCs several times in PBS by centrifugation until the supernatant is clear. Resuspend to a final concentration of 2-4% (v/v) in PBS.
-
Prepare serial dilutions of the peptide in PBS in microcentrifuge tubes.
-
Add a fixed volume of the RBC suspension to each tube.
-
Include a negative control (RBCs in PBS only) and a positive control (RBCs in 1% Triton X-100).
-
Incubate the tubes for 1 hour at 37°C with gentle agitation.
-
Centrifuge the tubes to pellet intact RBCs.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at 450 nm to quantify hemoglobin release.
-
-
Interpretation: Calculate the percentage of hemolysis relative to the positive control. A low percentage indicates high selectivity for microbial cells.
Protocol 3: Cell Viability (Cytotoxicity) Assay
-
Objective: To measure the effect of the peptide on the viability of mammalian cell lines.
-
Materials:
-
Test peptide
-
Mammalian cell line (e.g., NIH-3T3 fibroblasts, hMSCs)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
Viability reagent (e.g., Alamar Blue, MTT)
-
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test peptide.
-
Include an untreated cell control.
-
Incubate for a specified period (e.g., 24 hours).
-
Remove the peptide-containing medium and add the viability reagent according to the manufacturer's instructions.
-
After a further incubation period, measure the absorbance or fluorescence using a plate reader.
-
-
Interpretation: Cell viability is calculated as a percentage relative to the untreated control cells. A dose-response curve can be generated to determine the concentration at which 50% of cells are non-viable (IC50).
Conclusion
This compound and LL-37 are both potent antimicrobial peptides with distinct profiles that make them suitable for different research and therapeutic considerations.
-
This compound emerges as a highly potent antimicrobial with a straightforward, membrane-disrupting mechanism of action.[4][7] Its most significant advantage appears to be its low hemolytic activity, suggesting a high degree of selectivity and a favorable safety profile.[1][5] However, data on its immunomodulatory effects are lacking.
-
LL-37 is a more complex biomolecule, functioning not only as a direct antimicrobial but also as a critical modulator of the host immune response.[6] Its ability to influence chemotaxis, inflammation, and adaptive immunity is a powerful asset but also a potential liability, as its dysregulation is implicated in autoimmune diseases.[9] Its higher cytotoxicity compared to this compound is a key challenge for its systemic therapeutic use, prompting the development of safer, truncated analogs.[11][16]
For drug development professionals, the choice between a this compound-like or LL-37-like peptide depends on the therapeutic goal. This compound represents a model for a direct-acting, non-toxic antimicrobial, while LL-37 provides a template for developing host-directed therapies that combine antimicrobial action with immune modulation. Further research, particularly direct, side-by-side comparative studies under standardized conditions, is essential to fully elucidate their respective therapeutic potentials.
References
- 1. This compound, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on Human LL-37, an Immunomodulatory Peptide with Promising Cell-Penetrating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relations of this compound, a histone H2A-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. invivogen.com [invivogen.com]
- 9. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Evaluation of Nisin and LL-37 Antimicrobial Peptides as Tool to Preserve Articular Cartilage Healing in a Septic Environment [frontiersin.org]
- 12. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Human antimicrobial/host defense peptide LL-37 may prevent the spread of a local infection through multiple mechanisms: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. experts.illinois.edu [experts.illinois.edu]
- 17. pubs.acs.org [pubs.acs.org]
Parasin I: Evaluating In Vivo Efficacy in Animal Models of Infection
A Comparative Guide for Researchers and Drug Development Professionals
Parasin I, a 19-amino acid antimicrobial peptide (AMP) derived from histone H2A, has demonstrated significant promise in in vitro studies, exhibiting potent activity against a broad spectrum of microbial pathogens. However, the translation of these in vitro findings to successful in vivo applications remains a critical area of investigation. This guide provides a comprehensive comparison of the available data on the efficacy of this compound and other relevant antimicrobial peptides in animal models of infection, offering valuable insights for researchers and professionals in the field of drug development.
Due to the limited availability of in vivo studies specifically focused on this compound's antibacterial efficacy, this guide incorporates data from studies on Buforin II, a closely related histone H2A-derived peptide, to provide a foundational comparison. Furthermore, data from other well-characterized AMPs, such as Pexiganan and LL-37, are included to offer a broader perspective on the in vivo potential of this class of molecules.
Comparative Efficacy of Antimicrobial Peptides in Animal Models
The following table summarizes the quantitative data from various studies investigating the in vivo efficacy of different antimicrobial peptides. It is crucial to note that direct comparisons are challenging due to the variability in animal models, bacterial strains, and treatment protocols.
| Peptide | Animal Model | Bacterial Strain | Key Efficacy Metrics |
| Buforin II | Rat Sepsis Model | Multidrug-resistant A. baumannii | - Mortality Reduction: 40% reduction in mortality with a single 1 mg/kg intravenous dose.[1]- Cytokine Reduction: Significant reduction in plasma TNF, IL-6, and endotoxin levels.[1] |
| Pexiganan | Mouse Sepsis Model | Pseudomonas aeruginosa | - Bacterial Load Reduction: Significant reduction of bacteria in mice treated with a combination of pexiganan and tigecycline.[2] |
| Mouse H. pylori Infection Model | Helicobacter pylori | - Bacterial Clearance: Nanoparticles of pexiganan showed greater clearance of H. pylori from mice stomachs compared to pexiganan alone.[3][4][5] | |
| LL-37 | Mouse Sepsis Model | Acinetobacter baumannii | - Survival Rate: 100% survival of infected mice receiving LL-37, with no bacteria traced in blood samples.[6] |
| Mouse Wound Infection Model | Methicillin-resistant Staphylococcus aureus (MRSA) | - Wound Healing: Topical and intraperitoneal LL-37 treatment showed increased re-epithelialization, granulation tissue formation, and angiogenesis.[7] | |
| DP7 | Mouse Peritonitis Model | Staphylococcus aureus (MRSA) | - Bacterial Load Reduction: Intraperitoneal administration of 20 mg/kg DP7 resulted in a significant reduction in bacterial loads in peritoneal lavage fluid, comparable to vancomycin.[8] |
Experimental Protocols
Understanding the methodologies employed in these studies is crucial for interpreting the results and designing future experiments. Below are detailed protocols from key studies cited in this guide.
Buforin II in a Rat Sepsis Model[1]
-
Animal Model: Male Wistar rats (200-300 g).
-
Induction of Sepsis: Intravenous injection of a multi-resistant strain of Acinetobacter baumannii.
-
Treatment: A single intravenous dose of Buforin II (1 mg/kg) was administered. A combination therapy with rifampicin (10 mg/kg) was also tested.
-
Efficacy Evaluation:
-
Mortality: Monitored over a specified period.
-
Plasma Analysis: Blood samples were collected to measure levels of TNF-α, IL-6, and endotoxin.
-
Pexiganan in a Mouse H. pylori Infection Model[3][4][5]
-
Animal Model: Six-week-old male Kunming mice.
-
Induction of Infection: Mice were infected with human Helicobacter pylori.
-
Treatment: Pexiganan and pexiganan nanoparticles (PNPs) were administered.
-
Efficacy Evaluation:
-
Bacterial Clearance: The eradication of H. pylori was determined using urease tests and microbial culture of stomach tissue.
-
LL-37 in a Mouse Sepsis Model[6]
-
Animal Model: Systemic infection mouse model.
-
Induction of Infection: Infection with Acinetobacter baumannii.
-
Treatment: Infected mice received LL-37 protein.
-
Efficacy Evaluation:
-
Survival Rate: Monitored throughout the study.
-
Bacteremia: Blood samples were analyzed for the presence of bacteria.
-
DP7 in a Mouse Peritonitis Model[8]
-
Animal Model: BALB/c mice.
-
Induction of Infection: Intraperitoneal (i.p.) injection of 1 x 107 CFU of MRSA (ATCC 33591).
-
Treatment: DP7 was administered at 20 mg/kg via i.p., intramuscular, subcutaneous, or intravenous injection 1 hour post-infection. Vancomycin (20 mg/kg, i.p.) served as a positive control.
-
Efficacy Evaluation:
-
Bacterial Load: Peritoneal lavage fluid was collected 20 hours post-infection to determine bacterial counts (CFU).
-
Signaling Pathways and Experimental Workflows
While specific in vivo signaling pathways for this compound are not yet elucidated, the general mechanism of action for many antimicrobial peptides involves membrane disruption and immunomodulatory effects.
Proposed General Mechanism of Action for Cationic Antimicrobial Peptides
The following diagram illustrates a generalized workflow for the antimicrobial action of cationic AMPs, which is likely relevant to this compound.
Caption: Generalized mechanism of cationic antimicrobial peptides.
Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines a typical experimental workflow for evaluating the efficacy of an antimicrobial peptide in an animal model of infection.
Caption: Standard workflow for in vivo antimicrobial efficacy studies.
Conclusion
The available evidence suggests that this compound, and its close analog Buforin II, hold potential as effective antimicrobial agents in vivo. However, the current body of research is limited, highlighting a critical need for more extensive studies in relevant animal models of bacterial infection. Future investigations should focus on establishing the efficacy of this compound against a range of clinically important pathogens, determining optimal dosing and administration routes, and elucidating its in vivo mechanism of action, including its immunomodulatory properties. By systematically addressing these knowledge gaps, the full therapeutic potential of this compound can be realized, paving the way for its development as a novel treatment for infectious diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The synthetic antimicrobial peptide pexiganan and its nanoparticles (PNPs) exhibit the anti-helicobacter pylori activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The LL-37 Antimicrobial Peptide as a Treatment for Systematic Infection of Acinetobacter baumannii in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Cathelicidin LL-37 in an MRSA Wound Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic vs. Native Parasin I: A Comparative Guide to Antimicrobial Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of synthetic and native Parasin I, focusing on their antimicrobial activities and the experimental data supporting them.
This compound is a 19-amino acid antimicrobial peptide originally isolated from the skin mucus of the catfish Parasilurus asotus.[1][2] It is derived from the N-terminus of histone H2A and plays a crucial role in the innate immune defense of the fish, protecting it from invading microorganisms upon injury.[1][3] The peptide exhibits broad-spectrum antimicrobial activity against a wide range of bacteria and fungi, demonstrating potency that is reportedly 12 to 100 times greater than that of magainin 2, another well-known antimicrobial peptide.[1][4] A key characteristic of this compound is its lack of hemolytic activity, making it an attractive candidate for therapeutic development.[1][4]
The advent of solid-phase peptide synthesis has made chemically synthesized this compound readily available for research and development. This has largely replaced the laborious and less scalable process of isolating the native peptide from its natural source. This guide will compare the reported activities of native and synthetic this compound, based on available scientific literature. While direct comparative studies are scarce, this guide consolidates data from various sources to provide a comprehensive overview.
Comparative Antimicrobial Activity
The antimicrobial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for this compound against various bacterial and fungal strains. It is important to note that the data presented here is compiled from studies that may have used different experimental conditions. The source of this compound (native or synthetic) is indicated where specified in the original research. In many recent studies, the use of synthetic peptides is standard practice.
| Microorganism | Strain | MIC (µg/mL) | Source of this compound | Reference |
| Escherichia coli | KCTC 1682 | 4 | Not Specified | [5] |
| Salmonella typhimurium | KCTC 1926 | 4 | Not Specified | [5] |
| Pseudomonas aeruginosa | KCTC 1637 | 8 | Not Specified | [5] |
| Bacillus subtilis | KCTC 1021 | 1 | Not Specified | [5] |
| Staphylococcus aureus | KCTC 1621 | 2 | Not Specified | [5] |
| Candida albicans | KCTC 7121 | 8 | Not Specified | [5] |
Mechanism of Action
The antimicrobial action of this compound involves a multi-step process targeting the microbial cell membrane. This mechanism is believed to be consistent for both native and synthetic forms of the peptide, as it is determined by the primary amino acid sequence and the resulting physicochemical properties.
-
Electrostatic Attraction: this compound, a cationic peptide, is initially attracted to the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Permeabilization: Upon binding to the membrane, this compound disrupts the lipid bilayer, leading to the formation of pores or channels. This permeabilization of the membrane disrupts the cellular electrochemical gradient and leads to the leakage of essential intracellular components.
-
Cell Death: The uncontrolled efflux of ions and metabolites and the influx of water ultimately result in microbial cell death.
The following diagram illustrates the proposed signaling pathway for the antimicrobial action of this compound.
Caption: Proposed mechanism of this compound antimicrobial activity.
Experimental Protocols
The data presented in this guide is primarily based on the broth microdilution method, a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Assay for MIC Determination
-
Microorganism Preparation: A single colony of the test microorganism is inoculated into a suitable growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) and incubated to reach the mid-logarithmic growth phase.
-
Peptide Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water) and serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: The microbial culture is diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units/mL) and added to each well of the microtiter plate containing the serially diluted peptide.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a defined period (typically 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.
The following diagram outlines the general workflow for determining the antimicrobial activity of this compound.
References
- 1. This compound, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cathepsin D produces antimicrobial peptide this compound from histone H2A in the skin mucosa of fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Structure-activity relations of this compound, a histone H2A-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Parasin I
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance on the safe and effective disposal of Parasin I, an antimicrobial peptide. Adherence to these procedures is critical for maintaining laboratory safety, preventing environmental contamination, and mitigating the development of antimicrobial resistance. The following protocols are designed for researchers, scientists, and drug development professionals handling this substance.
This compound is a histone H2A-derived antimicrobial peptide with potent, broad-spectrum activity against a variety of microorganisms.[1][2] While it exhibits low hemolytic activity, improper disposal can contribute to the growing concern of antimicrobial resistance in the environment.[3][4] Therefore, a structured approach to its disposal is imperative.
Quantitative Data Summary
A summary of the key quantitative properties of this compound is provided below to inform handling and disposal decisions.
| Property | Value | Source |
| Molecular Formula | C₈₂H₁₅₄N₃₄O₂₄ | [1][5] |
| Molecular Weight | 2000.36 g/mol | [1] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | -20°C | [1][6] |
Experimental Protocols: this compound Disposal
The following step-by-step methodologies are provided for the proper disposal of this compound in both liquid and solid forms. These protocols are based on general best practices for the disposal of non-hazardous biological materials and antimicrobial peptides.[7][8][9]
Risk Assessment
Before initiating disposal, conduct a risk assessment to determine if the this compound waste is mixed with any hazardous materials (e.g., chemical, biological, or radiological contaminants). If the waste is contaminated, follow your institution's specific guidelines for hazardous waste disposal. The procedures below apply to this compound waste that is not otherwise contaminated.
Disposal of Liquid this compound Waste (Solutions and Media)
Liquid waste containing this compound, such as unused solutions or spent cell culture media, should be decontaminated before disposal.
Method 1: Autoclaving
-
Collect the liquid this compound waste in a leak-proof, autoclavable container.
-
Securely close the container, ensuring it is not sealed airtight to prevent pressure buildup.
-
Autoclave the waste following your institution's standard operating procedures for liquid biological waste.
-
After autoclaving and allowing the liquid to cool, it may be permissible to discharge it down the sanitary sewer with copious amounts of running water.[7] Always confirm this with your institution's Environmental Health and Safety (EHS) department.
Method 2: Chemical Decontamination
-
To the liquid this compound waste, add a suitable chemical disinfectant, such as a fresh 10% sodium hypochlorite (bleach) solution, to achieve a final concentration effective for decontamination.[8]
-
Allow for a sufficient contact time as per the disinfectant manufacturer's instructions.
-
Following decontamination, the treated liquid waste may be poured down the drain with running water, subject to institutional approval.[7]
Disposal of Solid this compound Waste
Solid waste includes items contaminated with this compound, such as pipette tips, gloves, and empty vials.
-
Decontamination : All solid waste contaminated with this compound should be decontaminated.
-
Place the waste in an appropriate autoclave bag.[7]
-
Autoclave according to your institution's guidelines for solid biological waste.
-
-
Disposal :
-
After autoclaving and cooling, the decontaminated waste can typically be disposed of as regular municipal solid waste.[7][8]
-
Ensure the waste is placed in a designated, properly labeled container for non-hazardous laboratory waste.[8]
-
Empty this compound vials should have their labels defaced or removed before disposal to prevent any misunderstanding of the container's contents.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 4. nafdac.gov.ng [nafdac.gov.ng]
- 5. This compound peptide [novoprolabs.com]
- 6. This compound (TFA)(219552-69-9,free) | TargetMol [targetmol.com]
- 7. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 8. tamiu.edu [tamiu.edu]
- 9. bitesizebio.com [bitesizebio.com]
Essential Safety and Operational Guide for Handling Parasin I
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols, operational handling instructions, and disposal plans for Parasin I, a potent antimicrobial peptide. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of your research.
Immediate Safety Information
This compound is a 19-amino acid cationic peptide derived from histone H2A, known for its broad-spectrum antimicrobial activity.[1][2] While it has shown no hemolytic activity in studies, proper handling is crucial as the full toxicological properties have not been thoroughly investigated.[1]
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in its solid (lyophilized powder) or solubilized form.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Prevents skin contact. |
| Eye Protection | Safety glasses or goggles | Protects eyes from dust particles or splashes. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a chemical fume hood | Recommended when handling the powder to avoid inhalation. |
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash affected area with soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention. |
Operational Plan: Handling and Storage
Storage
This compound is typically supplied as a lyophilized powder and should be stored under the following conditions:
| Parameter | Condition |
| Temperature | -20°C |
| Light | Store in the dark. |
| Moisture | Store in a desiccated environment. |
Reconstitution
This compound is soluble in water and dilute acidic solutions. For experimental use, it can be reconstituted as follows:
-
Allow the vial to warm to room temperature before opening.
-
Add the appropriate volume of sterile, nuclease-free water or a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4) to achieve the desired stock concentration.
-
Gently vortex to dissolve the peptide completely.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the peptide that completely inhibits visible growth.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (μg/mL) |
| Bacillus subtilis | Gram-positive bacteria | 1.0 |
| Staphylococcus aureus | Gram-positive bacteria | 2.0 |
| Escherichia coli | Gram-negative bacteria | 4.0 |
| Pseudomonas aeruginosa | Gram-negative bacteria | 8.0 |
| Candida albicans | Fungus | 4.0 |
| Saccharomyces cerevisiae | Fungus | 4.0 |
Note: These values are compiled from published research and may vary depending on the specific strain and assay conditions.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the steps to determine the MIC of this compound against a target microorganism.
Materials
-
This compound stock solution
-
Sterile 96-well polypropylene microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Bacterial or fungal culture in mid-logarithmic growth phase
-
Sterile 10 mM sodium phosphate buffer (NAPB), pH 7.4
-
Microplate reader
Procedure
-
Prepare Microorganism Inoculum:
-
Culture the microorganism overnight in the appropriate broth.
-
Dilute the overnight culture in fresh broth and incubate for 2-4 hours to reach the mid-logarithmic growth phase.
-
Wash the cells with NAPB and resuspend to a concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Prepare Peptide Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in the appropriate sterile broth in the wells of the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared microorganism inoculum to each well containing the peptide dilutions.
-
Include a positive control well (inoculum without peptide) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
-
Determine MIC:
-
After incubation, measure the optical density at 620 nm using a microplate reader.
-
The MIC is the lowest concentration of this compound that shows no visible growth (i.e., no increase in optical density).
-
Mechanism of Action and Disposal Plan
Natural Production and Proposed Mechanism of Action
In its natural environment in catfish, this compound is produced from histone H2A upon epidermal injury through enzymatic cleavage by metalloproteases and cathepsin D.[3] This process is a part of the fish's innate immune response.
The antimicrobial action of this compound involves the disruption of the microbial cell membrane.[2][4] The positively charged residues of the peptide are thought to initially interact with the negatively charged components of the bacterial or fungal cell membrane. This is followed by the insertion of the peptide into the membrane, leading to permeabilization and cell death. The exact model of pore formation (e.g., barrel-stave, toroidal pore, or carpet model) for this compound is a subject of ongoing research.
Disposal Plan
All waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, microplates), and PPE, should be treated as chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste (unused powder) | Collect in a sealed, labeled container for chemical waste disposal. |
| Liquid Waste (solutions) | Collect in a sealed, labeled container for chemical waste disposal. Do not pour down the drain. |
| Contaminated Labware | Place in a designated biohazard or chemical waste container for autoclaving and/or incineration. |
| Contaminated PPE | Dispose of in a designated chemical waste container. |
Follow all local, state, and federal regulations for hazardous waste disposal. If you have any questions, consult your institution's Environmental Health and Safety (EHS) department.
References
- 1. This compound, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cathepsin D produces antimicrobial peptide this compound from histone H2A in the skin mucosa of fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relations of this compound, a histone H2A-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
